Naphthalene-1,5-diamine-15N2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
naphthalene-1,5-di(15N2)amine |
InChI |
InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2/i11+1,12+1 |
InChI Key |
KQSABULTKYLFEV-ALQHTKJJSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC=C2[15NH2])C(=C1)[15NH2] |
Canonical SMILES |
C1=CC2=C(C=CC=C2N)C(=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Naphthalene-1,5-diamine-15N2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Naphthalene-1,5-diamine-15N2, an isotopically labeled compound valuable for a range of research applications. The incorporation of two ¹⁵N isotopes serves as a powerful tool for mechanistic studies, metabolic tracing, and as an internal standard in quantitative analyses.[1] This document details synthetic methodologies, comprehensive characterization techniques, and key physicochemical properties.
Introduction
This compound is the ¹⁵N isotopically labeled form of Naphthalene-1,5-diamine (1,5-DAN).[1] The parent compound is a highly symmetrical aromatic diamine with a rigid, planar naphthalene (B1677914) core that serves as a versatile building block in the synthesis of dyes, high-performance polyurethane elastomers, and targeted therapeutics.[2][3] The introduction of stable heavy isotopes like ¹⁵N allows the molecule to be used as a tracer for quantifying the synthesis and breakdown of biomolecules and for metabolic flux analysis.[1] The dual ¹⁵N enrichment, in particular, transforms it into a highly specific and sensitive probe for investigating reaction mechanisms and molecular interactions where the behavior of both nitrogen atoms is critical.
Synthesis Methodologies
The primary route for synthesizing this compound involves the reduction of an isotopically labeled precursor, 1,5-dinitro-[¹⁵N₂]-naphthalene. The key is the efficient and specific incorporation of the ¹⁵N isotopes into the naphthalene core at the 1 and 5 positions.
Retrosynthetic Analysis: The synthesis plan begins with a retrosynthetic disconnection of the C-N bonds in the target molecule, leading back to 1,5-dinitronaphthalene (B40199) and a ¹⁵N source. The most common industrial synthesis of the unlabeled compound involves the nitration of naphthalene followed by the reduction of the resulting 1,5-dinitronaphthalene.[3][4] For the labeled compound, ¹⁵N-enriched nitro precursors are required.[2]
Two main reduction methods are effective for the transformation of 1,5-dinitro-[¹⁵N₂]-naphthalene to the desired diamine.
-
Catalytic Hydrogenation: This is a primary route involving the catalytic hydrogenation of 1,5-dinitronaphthalene using a catalyst such as palladium on carbon (Pd/C).[2] This method is noted for its high regioselectivity.[2]
-
Chemical Reduction: An alternative to catalytic hydrogenation is the use of chemical reducing agents. A system of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon is effective for reducing dinitroarenes and can offer milder reaction conditions.
A novel, one-step amination method has also been developed that uses naphthalene, ammonia (B1221849), hydrogen peroxide, and a transition metal catalyst.[2] For isotopic labeling, this process would require the substitution of natural ammonia with ¹⁵N-enriched ammonia.[2]
Below is a workflow diagram illustrating the primary synthesis route.
Physicochemical and Spectroscopic Properties
The successful synthesis of this compound is confirmed through a suite of analytical techniques. The key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀¹⁵N₂ | [5] |
| Molecular Weight | 160.19 g/mol | [2][5] |
| Appearance | Colorless to light-purple solid that may darken in air due to oxidation. | [3][6] |
| Solubility | Limited in water (0.38 g/L); soluble in ethanol (B145695), acetone, and DMF. | [2] |
| Melting Point (unlabeled) | 185–187 °C | [3][4] |
| Thermal Stability | Decomposes near 189°C. | [2] |
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the isotopically labeled compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is indispensable for confirming the successful incorporation of the two ¹⁵N atoms and for determining isotopic purity.[5]
-
Expected Mass: The protonated molecule [M+H]⁺ should exhibit a mass-to-charge ratio (m/z) of approximately 161.0858.[5]
-
Tandem MS (MS/MS): In MS/MS experiments, the precursor ion is selected and subjected to collision-induced dissociation (CID).[5] The resulting fragmentation pattern provides a structural fingerprint. By observing which fragments retain the ¹⁵N atoms (i.e., show a mass shift), the fragmentation pathways can be traced.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic arrangement and electronic environment.[5] The incorporation of ¹⁵N is particularly advantageous for measuring heteronuclear coupling constants.[5]
-
¹H NMR: The proton spectrum is characterized by signals in the aromatic region. Due to the molecule's C2h symmetry, three chemically non-equivalent protons are expected on the naphthalene ring system.[5]
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the naphthalene core. The carbons directly bonded to the nitrogen atoms (C-1, C-5) are expected to be significantly shielded.[5]
-
¹⁵N NMR: Direct detection of the ¹⁵N nuclei provides unambiguous information about the nitrogen environment and successful labeling.[5] The ¹⁵N labels can introduce distinct scalar coupling constants (2HJNN) that are observable in ¹⁵N{¹H} NMR spectra.[2]
Infrared (IR) Spectroscopy
In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions and confirming functional groups.[5]
-
N-H Stretching: For primary aromatic amines, N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹.[5]
-
Aromatic C=C Stretching: These vibrations are expected in the 1500–1600 cm⁻¹ region.[2]
| Spectroscopic Data (Expected) | Characteristic Signals | Reference |
| High-Resolution MS | [M+H]⁺ ion peak at m/z 161.0858 | [5] |
| ¹H NMR | Signals in the aromatic region, reflecting the C2h symmetry of the naphthalene core. | [5] |
| ¹³C NMR | Shielded signals for carbons C-1 and C-5, which are directly bonded to the nitrogen atoms. | [5] |
| ¹⁵N NMR | Direct signal confirming the presence and chemical environment of the ¹⁵N isotopes. | [5] |
| IR Spectroscopy | N-H stretching vibrations in the 3300-3500 cm⁻¹ range; Aromatic C=C stretches at 1500-1600 cm⁻¹. | [2][5] |
Applications in Research and Development
The unique properties of this compound make it a valuable tool for the scientific community.
-
Internal Standard: It can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, providing a precise reference for the quantification of the unlabeled analogue.[1]
-
Tracer Studies: The ¹⁵N label allows the compound to be used as a tracer to follow the flow of nitrogen through metabolic networks and to study the pharmacokinetics and metabolic profiles of related drug molecules.[1]
-
Mechanistic Studies: The isotopic labels are crucial for tracing fragmentation pathways in mass spectrometry and for investigating reaction mechanisms where the nitrogen atoms play a key role.[5]
-
Drug Development: As a labeled building block, it aids in the synthesis of targeted therapeutics, where its rigid structure can enhance binding affinity in enzyme inhibitor designs.[2]
The relationship between isotopic labeling and its utility in various analytical methods is depicted below.
Experimental Protocols
Synthesis: Reduction of 1,5-Dinitro-[¹⁵N₂]-naphthalene via Catalytic Hydrogenation
Warning: This procedure should only be carried out by trained personnel in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn.
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 1,5-dinitro-[¹⁵N₂]-naphthalene and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add 5-10% (by weight) of palladium on carbon (10% Pd/C) catalyst to the mixture.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 2-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature (25-50°C).[2] Monitor the reaction progress by observing hydrogen uptake or by using techniques like TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Wash the celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product with high purity.
Characterization: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote protonation.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) to ensure high mass accuracy.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-300).
-
Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺. Verify that its measured accurate mass is within a narrow tolerance (e.g., < 5 ppm) of the theoretical exact mass for C₁₀H₁₁¹⁵N₂⁺ (161.0858). Analyze the isotopic pattern to confirm the enrichment level.
-
MS/MS (Optional): Perform a tandem mass spectrometry experiment by selecting the precursor ion at m/z 161.1 and subjecting it to CID. Analyze the resulting fragment ions to confirm the structure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 4. 1,5-Naphthalenediamine | 2243-62-1 [chemicalbook.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of ¹⁵N Labeled Naphthalene Diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of ¹⁵N labeled naphthalene (B1677914) diamine. The incorporation of the stable isotope ¹⁵N offers a powerful tool for detailed structural elucidation and mechanistic studies, enabling researchers to overcome challenges associated with the low natural abundance and quadrupolar nature of the ¹⁴N nucleus. This document outlines the synthesis of ¹⁵N labeled naphthalene diamine, detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and presents key quantitative data in structured tables for comparative analysis.
Synthesis of ¹⁵N Labeled Naphthalene Diamine
The synthesis of ¹⁵N labeled naphthalene diamine can be achieved through various routes. A common strategy involves the reduction of dinitronaphthalene, which can be prepared from naphthalene. For targeted isotopic labeling, ¹⁵N-containing reagents are introduced at a suitable step.
A general synthetic pathway for 1,5-naphthalenediamine (B122787) involves the nitration of naphthalene to yield 1,5-dinitronaphthalene, followed by reduction. To incorporate ¹⁵N, a ¹⁵N-labeled nitrating agent or a subsequent amination step with a ¹⁵N source could be employed.
A specific protocol for the synthesis of ¹⁵N₂-1,8-diaminonaphthalene has been reported and is detailed below. This method can be adapted for other isomers with appropriate starting materials.
Experimental Protocol: Synthesis of ¹⁵N₂-1,8-diaminonaphthalene
This protocol is adapted from a published procedure for the synthesis of a derivative and can be considered a foundational method.
Materials:
-
¹⁵NH₄Cl (as the source of ¹⁵N)
-
Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C)
-
Appropriate solvents (e.g., ethanol, ethyl acetate)
-
Base (e.g., NaOH or NaHCO₃)
Procedure:
-
Preparation of ¹⁵N-Ammonia: In a controlled reaction vessel, ¹⁵NH₄Cl is treated with a strong base (e.g., NaOH) to generate ¹⁵NH₃ gas, which can be trapped in a suitable solvent or used directly.
-
Reduction and Amination: A solution of 1,8-dinitronaphthalene in a suitable solvent (e.g., ethanol) is treated with a reducing agent in the presence of the ¹⁵N-ammonia source. Alternatively, the dinitronaphthalene can be reduced to the diamine using a standard procedure, followed by an exchange reaction, although this is often less efficient. A more direct approach involves the reduction of the nitro groups to amines using a method that incorporates the ¹⁵N isotope.
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield pure ¹⁵N₂-1,8-diaminonaphthalene.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of ¹⁵N labeled compounds. Both ¹H and ¹⁵N NMR provide valuable information about the chemical environment of the nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of naphthalene diamine shows characteristic signals for the aromatic protons. The coupling of these protons to the ¹⁵N nucleus can provide additional structural information.
¹⁵N NMR Spectroscopy: Direct detection of the ¹⁵N nucleus provides unambiguous information about the nitrogen environment. The chemical shift of the ¹⁵N signal is sensitive to hybridization, substitution, and electronic effects.
Sample Preparation:
-
Dissolve 5-10 mg of the ¹⁵N labeled naphthalene diamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: Appropriate for the aromatic region (e.g., 0-10 ppm).
-
¹⁵N NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument equipped with a broadband probe.
-
Parameters:
-
Pulse sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and provide quantitative data.
-
Number of scans: 1024 or more, depending on the concentration.
-
Relaxation delay: 5-10 seconds (can be longer for quaternary nitrogens).
-
Spectral width: A wide spectral width is recommended initially (e.g., -400 to 400 ppm).
-
Reference: External standard such as liquid ammonia (B1221849) (0 ppm) or nitromethane (B149229) (380.2 ppm).
-
The following tables summarize key NMR data for naphthalene diamine and a ¹⁵N labeled derivative.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Solvent | H2/H7 | H3/H6 | H4/H5 | NH₂ |
| 1,5-Naphthalenediamine (unlabeled) | CDCl₃ | ~7.25 (d) | ~6.85 (d) | ~7.25 (t) | ~3.9 (br s) |
| 1,8-Diaminonaphthalene (unlabeled) | CDCl₃ | ~7.18 (t) | ~6.65 (d) | - | ~4.7 (br s) |
| ¹⁵N₂-1,8-Diaminonaphthalene | CDCl₃ | 7.15-7.22 (m) | 6.60 (d) | 7.15-7.22 (m) | 4.62 (br s) |
Table 2: ¹⁵N NMR Chemical Shifts (δ) in ppm
| Compound | Solvent | ¹⁵N Chemical Shift (ppm, referenced to NH₃) |
| ¹⁵N₂-1,8-bis(dimethylamino)naphthalene | - | 31.2 and 37.8 |
| Expected for ¹⁵N₂-Naphthalenediamine | - | ~40-80 |
*Note: The ¹⁵N chemical shift for the primary ¹⁵N₂-naphthalenediamine is an estimate based on typical values for aromatic amines. The provided data for ¹⁵N₂-1,8-bis(dimethylamino)naphthalene serves as a reference for a closely related labeled compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. Isotopic labeling with ¹⁵N leads to a predictable shift in the vibrational frequencies of the N-H bonds, providing a clear spectroscopic marker.
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the ¹⁵N labeled naphthalene diamine with ~100 mg of dry KBr powder in an agate mortar.
-
Place the mixture in a pellet-forming die and apply pressure to form a transparent pellet.
IR Spectrum Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as a background.
-
The substitution of ¹⁴N with ¹⁵N primarily affects the vibrational modes involving the nitrogen atom. The most significant shifts are expected for the N-H stretching and bending vibrations. Based on the reduced mass effect, the frequency of these vibrations is expected to decrease upon ¹⁵N labeling.
Table 3: Key IR Vibrational Frequencies (cm⁻¹) for Naphthalenediamine
| Vibrational Mode | Unlabeled (¹⁴N) Wavenumber (cm⁻¹) | Expected ¹⁵N Labeled Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | ~3450-3380 | Lower (shift of ~10-15 cm⁻¹) |
| N-H Symmetric Stretch | ~3380-3300 | Lower (shift of ~10-15 cm⁻¹) |
| N-H Scissoring (Bending) | ~1650-1580 | Lower (shift of ~5-10 cm⁻¹) |
| C-N Stretch | ~1340-1250 | Minor shift |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. ¹⁵N labeling results in a predictable increase in the molecular weight, which is readily detected by MS.
Sample Preparation:
-
Dissolve a small amount of the ¹⁵N labeled naphthalene diamine in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution can be directly infused into the mass spectrometer or injected into a liquid chromatography (LC) system coupled to the MS.
Mass Spectrum Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Parameters:
-
Ionization mode: Positive ESI.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow and temperature: Optimized for the specific instrument and solvent.
-
Mass range: Scan a range appropriate to observe the molecular ion (e.g., m/z 100-300).
-
For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).
-
The molecular weight of unlabeled naphthalene diamine (C₁₀H₁₀N₂) is approximately 158.20 g/mol . Upon labeling with two ¹⁵N atoms, the molecular weight will increase by two mass units.
Table 4: Expected m/z Values for Molecular Ions in Mass Spectrometry
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Naphthalene diamine (unlabeled) | C₁₀H₁₀¹⁴N₂ | 159.09 |
| ¹⁵N₂-Naphthalene diamine | C₁₀H₁₀¹⁵N₂ | 161.09 |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis of ¹⁵N labeled naphthalene diamine.
Physicochemical properties of isotopically labeled Naphthalene-1,5-diamine
An In-depth Technical Guide on the Physicochemical Properties of Isotopically Labeled Naphthalene-1,5-diamine
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of isotopically labeled compounds is crucial for their effective application in experimental settings. This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and applications of isotopically labeled Naphthalene-1,5-diamine.
Stable isotope labeling is a technique that involves the substitution of one or more atoms in a molecule with their heavy isotopes.[1][2] This process creates labeled compounds that are chemically identical to their unlabeled counterparts but possess a different mass.[1] This mass difference allows them to be used as tracers in various studies without altering the biological system.[1][3] Common stable isotopes used for labeling include Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[3]
Isotopically labeled Naphthalene-1,5-diamine, such as Naphthalene-1,5-diamine-d₆ and Naphthalene-1,5-diamine-¹⁵N₂, serves as an invaluable tool in drug development and metabolic research.[4][5] It can be used as a tracer to elucidate metabolic pathways or as an internal standard for the precise quantification of the unlabeled drug in biological matrices using techniques like NMR, GC-MS, or LC-MS.[4][5]
Physicochemical Properties
The introduction of stable isotopes results in a negligible change in the physicochemical properties of a compound compared to its unlabeled form. The primary difference is the molecular weight. Therefore, the data presented below for unlabeled Naphthalene-1,5-diamine is a reliable reference for its isotopically labeled analogues.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀N₂ | [6] |
| Molar Mass | 158.204 g·mol⁻¹ | [6] |
| Appearance | Colorless to pale purple crystals or lavender powder.[7][8] | [7][8] |
| Melting Point | 185–187 °C (365–369 °F; 458–460 K) | [6][9][10] |
| Boiling Point | Sublimes | [7] |
| Solubility | Soluble in ethanol (B145695) and acetone; limited solubility in water.[11] In water: 380 mg/L @ 25 °C.[7] | [7][11] |
| Density | 1.4 g/cm³ | [6][12] |
| pKa | 4.44 (conjugate acid) | [7][12] |
| LogP | 0.89 | [7] |
| Flash Point | 226 °C (439 °F; 499 K) | [6] |
| Crystal Structure | Monoclinic | [6] |
Experimental Protocols
The synthesis and analysis of isotopically labeled Naphthalene-1,5-diamine require precise and well-documented protocols to ensure the final product's identity, purity, and isotopic enrichment.
Synthesis of Isotopically Labeled Naphthalene-1,5-diamine
The synthesis of isotopically labeled Naphthalene-1,5-diamine typically follows the same reaction pathways as its unlabeled counterpart, with the key difference being the use of isotopically labeled starting materials or reagents.[13] A common method for synthesizing Naphthalene-1,5-diamine is through the reduction of 1,5-dinitronaphthalene (B40199).[6]
General Protocol for Synthesis via Reduction:
-
Nitration: Naphthalene (B1677914) is first dinitrated to produce a mixture of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.[6] To introduce a ¹⁵N label, a ¹⁵N-labeled nitrating agent would be used.
-
Isomer Separation: The 1,5-dinitronaphthalene is separated from the 1,8-isomer.
-
Reduction: The purified 1,5-dinitronaphthalene is then reduced to 1,5-diaminonaphthalene.[6] This can be achieved using various reducing agents, such as iron powder or through catalytic hydrogenation.[14] For deuterium labeling on the aromatic ring, a deuterated naphthalene starting material would be used.
-
Purification: The final product is purified, typically by recrystallization or sublimation, to yield high-purity isotopically labeled Naphthalene-1,5-diamine.
Another synthetic route involves the treatment of 1,5-dihydroxynaphthalene (B47172) with ammonium (B1175870) sulfite.[6][15]
Analytical Characterization
The validation of isotopic enrichment and the precise location of the isotopic label are critical for the integrity of experimental results.[16] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary analytical methods for this purpose.[16][17]
Mass Spectrometry (MS) for Isotopic Enrichment Analysis:
Mass spectrometry is a powerful technique for determining the degree of isotopic labeling by measuring the mass-to-charge ratio of the compound.[2]
-
Sample Preparation: A solution of the isotopically labeled Naphthalene-1,5-diamine is prepared in a suitable solvent.
-
Chromatographic Separation (Optional but recommended): The sample is introduced into a gas chromatograph (GC) or liquid chromatograph (LC) to separate it from any impurities.[18][19]
-
Ionization: The separated compound is ionized using an appropriate technique (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).
-
Mass Analysis: The ions are passed through a mass analyzer, which separates them based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum will show a peak for the unlabeled compound and a peak for the isotopically labeled compound at a higher mass. The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Analysis:
NMR spectroscopy is used to determine the exact position of the isotopic label within the molecule.[2][16]
-
Sample Preparation: A solution of the isotopically labeled Naphthalene-1,5-diamine is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For compounds labeled with other nuclei like ¹⁵N or D, specific NMR experiments can be performed.
-
Spectral Analysis:
-
In a ¹³C-labeled compound, the ¹³C NMR spectrum will show enhanced signals for the labeled carbon atoms.
-
In a deuterium-labeled compound, the ¹H NMR spectrum will show the absence of signals at the positions where hydrogen has been replaced by deuterium.
-
The coupling patterns in the spectra can also provide information about the location of the labels.
-
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of isotopically labeled Naphthalene-1,5-diamine.
Analytical Workflow for Characterization
Caption: Analytical workflow for the characterization of isotopically labeled Naphthalene-1,5-diamine.
Application of Isotopic Labeling
Caption: Relationship between isotopic labeling and its primary research applications.
References
- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 7. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. 1,5-Diaminonaphthalene matrix substance for MALDI-MS, = 99.0 HPLC 2243-62-1 [sigmaaldrich.com]
- 10. 1,5-Diaminonaphthalene 1,5-DAN [sigmaaldrich.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. echemi.com [echemi.com]
- 13. Synthesis of an Isotopically Labeled Naphthalene Derivative That Supports a Long-Lived Nuclear Singlet State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102020568A - Method for preparing 1,5-diaminonaphthalene and 1,8-diaminonaphthalene - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. agilent.com [agilent.com]
- 19. peakscientific.com [peakscientific.com]
- 20. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
A Technical Guide to the Quantum Chemical Calculations of Naphthalene-1,5-diamine's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to elucidate the electronic structure of Naphthalene-1,5-diamine (1,5-DAN). Understanding the electronic properties of this molecule is crucial due to its role as a precursor to high-performance polyurethanes and its potential in the development of novel photovoltaic materials.[1] This document details the theoretical frameworks, experimental protocols derived from scholarly literature, and a summary of key quantitative data.
Introduction to Naphthalene-1,5-diamine
Naphthalene-1,5-diamine, with the chemical formula C₁₀H₁₀N₂, is an aromatic organic compound consisting of a naphthalene (B1677914) core substituted with two amino groups at the 1 and 5 positions.[1][2] The positions of these electron-donating amino groups significantly influence the electronic distribution within the π-system of the naphthalene core, thereby defining its chemical reactivity, optical properties, and potential for intramolecular charge transfer (ICT).[3][4] Quantum chemical calculations serve as a powerful tool to model these properties, offering insights that are complementary to experimental data and essential for the rational design of new materials.
Computational Methodologies and Protocols
The investigation of the electronic structure of Naphthalene-1,5-diamine and its derivatives predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[3][5][6][7] These methods provide a robust balance between computational cost and accuracy for molecules of this size.
2.1. Theoretical Framework: DFT
Theoretical studies on di-amino naphthalenes are often performed using DFT.[6][7] A common approach involves the B3LYP functional combined with a 6-31(d,p) basis set to analyze the structure and electronic properties.[6][7] For more specific applications, such as exploring the photovoltaic properties of 1,5-DAN based chromophores, the MPW1PW91 functional with a larger 6-311G(d,p) basis set has been utilized.[3][5]
2.2. Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the standard procedure for performing quantum chemical calculations on 1,5-DAN, as synthesized from the methodologies reported in the literature.
-
Geometry Optimization:
-
The initial step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization calculation, which systematically alters the molecular geometry to find the configuration with the lowest electronic energy (the ground state).[8]
-
This calculation is typically performed using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or MPW1PW91/6-311G(d,p)).[5][6][7]
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory.[9]
-
The primary purpose is to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.[9]
-
The results of this analysis can also be used to simulate the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[10]
-
-
Calculation of Electronic Properties:
-
Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and electrical conductivity.[5] A smaller gap facilitates photo-excitation and intramolecular charge transfer.[5]
-
Global Reactivity Descriptors: Other properties such as Ionization Potential (IP), Electron Affinity (EA), chemical potential (μ), hardness (η), and softness (S) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[6]
-
-
Simulation of Spectroscopic Properties:
-
Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectra (UV-Vis).[3] This allows for the prediction of the maximum absorption wavelengths (λmax) and provides insights into the nature of the electronic transitions.
-
The logical flow of these computational steps is visualized in the diagram below.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from quantum chemical calculations on Naphthalene-1,5-diamine and its derivatives as reported in the scientific literature.
Table 1: Calculated Electronic Properties of Diamino-Naphthalene Derivatives
| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Naphthalene (for comparison) | B3LYP/6-31(d,p) | -6.213 | -1.392 | 4.821 | [6] |
| 2,5-Diaminonaphthalene* | B3LYP/6-31(d,p) | -5.196 | -1.205 | 3.991 | [6] |
| ND1 Derivative | MPW1PW91/6-311G(d,p) | -6.070 | -2.232 | 3.838 | [5] |
| ND9 Derivative | MPW1PW91/6-311G(d,p) | -5.836 | -2.133 | 3.703 | [5] |
Note: This isomer is included for comparison as data for 1,5-DAN was not explicitly separated in the reference. The presence of amino groups is shown to decrease the energy gap compared to naphthalene.[6] **Note: ND1 and ND9 are derivatives of Naphthalene-1,5-diamine, representing a class of chromophores with an A–D–A (Acceptor-Donor-Acceptor) architecture. The core donor is 1,5-DAN.[3][4][5]
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for 1,5-DAN Derivatives
| Molecule | Experimental λmax (nm) (in Acetonitrile) | Calculated λmax (nm) | Method/Basis Set | Reference |
| ND1 Derivative | 368 | 408.822 | MPW1PW91/6-311G(d,p) | [5] |
| ND4 Derivative | 362 | 397.169 | MPW1PW91/6-311G(d,p) | [5] |
| ND5 Derivative | 368 | 405.353 | MPW1PW91/6-311G(d,p) | [5] |
Note: The calculated values show a good correlation with experimental results, validating the computational approach.[5]
Analysis of Electronic Structure
4.1. Frontier Molecular Orbitals (FMOs)
The analysis of FMOs is crucial for understanding the electronic behavior of 1,5-DAN. In studies of its derivatives, the HOMO is typically localized on the central Naphthalene-1,5-diamine core, which acts as the electron donor.[3][4] The LUMO, conversely, is often distributed towards the acceptor moieties attached to the core.[3][4] This separation of FMOs indicates a strong potential for intramolecular charge transfer (ICT) upon photoexcitation, a desirable characteristic for photovoltaic materials.[3][5] For instance, in the ND1-ND9 series of derivatives, the electronic cloud for the HOMO is predominantly on the naphthalene-1,5-diamine core (ranging from 69.0% to 93.1%), confirming its role as the primary donor unit.[3][4]
4.2. HOMO-LUMO Gap
The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity and stability. The introduction of amino groups into the naphthalene structure significantly reduces the HOMO-LUMO gap compared to the parent naphthalene molecule (from 4.821 eV to ~3.991 eV).[6] This reduction makes the molecule more polarizable and susceptible to electronic excitation at lower energies. In the context of the ND1-ND9 chromophores based on 1,5-DAN, the calculated energy gaps are in the range of 3.703–3.900 eV, which are comparable to standard hole transport materials (HTMs) used in solar cells.[5]
Conclusion
Quantum chemical calculations, primarily using DFT and TD-DFT methods, provide indispensable insights into the electronic structure of Naphthalene-1,5-diamine. The established computational protocols, involving geometry optimization, frequency analysis, and property calculations, reliably predict key electronic and spectroscopic parameters. The data consistently show that the 1,5-DAN core acts as a potent electron donor, characterized by a high-lying HOMO. The relatively low HOMO-LUMO energy gap in its derivatives facilitates intramolecular charge transfer, making this molecular scaffold highly promising for the design of organic electronic materials, particularly for photovoltaic applications. The strong agreement between theoretical calculations and experimental data underscores the predictive power of these computational models for guiding future research and development in materials science and drug discovery.
References
- 1. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 2. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and D ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03916E [pubs.rsc.org]
- 4. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Density Functional Theory Calculations for Diaminonaphthalene Molecules group | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
- 8. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]
- 9. Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Retrosynthetic Analysis and Synthesis of ¹⁵N-Labeled Naphthalene Diamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for the incorporation of ¹⁵N isotopes into naphthalene (B1677914) diamine, a crucial building block in various research and development applications, including as a precursor for high-performance polymers and as a component in pharmacological agents. This guide provides a comprehensive retrosynthetic analysis, a detailed forward synthesis protocol, and methods for the quantification of isotopic incorporation.
Retrosynthetic Analysis
The retrosynthetic analysis for 1,5-diamino[¹⁵N₂]naphthalene identifies the most strategic bond disconnections to trace the synthesis back to simple, commercially available starting materials. The primary strategy focuses on the late-stage introduction of the ¹⁵N isotopes to maximize efficiency and minimize the cost associated with using isotopically labeled reagents.
The key disconnection is the C-N bonds of the diamine, leading back to a dinitronaphthalene precursor. This approach is advantageous as the reduction of nitro groups is a well-established and high-yielding transformation. The nitrogen atoms in the nitro groups can be sourced from a ¹⁵N-labeled reducing agent. This leads to the following retrosynthetic pathway:
This analysis suggests a forward synthesis commencing with the dinitration of naphthalene, followed by the reduction of the resulting 1,5-dinitronaphthalene using a ¹⁵N-labeled reducing agent, such as ¹⁵N-hydrazine hydrate.
Forward Synthesis Pathway
The forward synthesis is a two-step process:
-
Nitration of Naphthalene: Naphthalene is dinitrated to yield 1,5-dinitronaphthalene. This is a standard electrophilic aromatic substitution reaction.
-
Reduction of 1,5-Dinitronaphthalene with ¹⁵N-Hydrazine Hydrate: The nitro groups of 1,5-dinitronaphthalene are reduced to amino groups using ¹⁵N-labeled hydrazine (B178648) hydrate in the presence of a catalyst. This step incorporates the ¹⁵N isotopes into the naphthalene core.
Probing the Molecular Environment: A Technical Guide to ¹⁵N NMR Spectroscopy of Naphthalene-1,5-diamine-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Naphthalene-1,5-diamine-¹⁵N₂, a symmetrically labeled aromatic diamine. The dual ¹⁵N enrichment of this compound offers a unique and powerful tool for detailed investigation into its electronic structure, reaction mechanisms, and molecular interactions. This document outlines typical NMR data, provides a comprehensive experimental protocol, and illustrates key workflows and concepts through diagrams.
Data Presentation
Direct experimental ¹⁵N NMR data for Naphthalene-1,5-diamine-¹⁵N₂ is not widely published. However, based on studies of similar aromatic diamines and general principles of NMR, the following table summarizes the expected NMR characteristics. The dual ¹⁵N labeling is particularly advantageous for sophisticated NMR experiments, such as ¹⁵N-¹⁵N coupling studies, which can provide deep insights into the electronic communication between the two amine groups through the naphthalene (B1677914) scaffold[1].
| Parameter | Expected Characteristics | Significance |
| ¹⁵N Chemical Shift (δ) | A single resonance is expected due to the molecule's C₂h symmetry. The chemical shift will be influenced by the electron density on the nitrogen atoms and the solvent used. For aromatic amines, shifts can vary, but are distinct from other nitrogen-containing functional groups. | Provides direct information about the electronic environment of the nitrogen atoms. Changes in the chemical shift can indicate protonation, hydrogen bonding, or coordination to other species. |
| ¹H-¹⁵N Coupling (J) | Scalar coupling between the amine protons and the ¹⁵N nuclei would be observable in high-resolution spectra. | Confirms the N-H bond and can provide information about the geometry and hybridization of the nitrogen atom. |
| ¹³C-¹⁵N Coupling (J) | Coupling between the ¹⁵N nuclei and the directly bonded (C1, C5) and other nearby carbon atoms in the naphthalene ring can be measured. The carbons directly bonded to nitrogen are significantly shielded[1]. | Provides information about the connectivity of the molecule and the electronic structure of the C-N bond. |
| ¹⁵N-¹⁵N Coupling (J) | The presence of two labeled nuclei allows for the measurement of through-bond or through-space coupling between the two nitrogen atoms, although this may be small. | Offers a direct probe of the electronic communication between the two amino groups across the naphthalene ring system. |
| Relaxation Times (T₁, T₂) | The relaxation times of the ¹⁵N nuclei will be influenced by the molecular size, shape, and dynamics in solution. | Provides insights into the molecular motion and intermolecular interactions. |
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹⁵N NMR data for Naphthalene-1,5-diamine-¹⁵N₂. This protocol is based on established techniques for the analysis of aromatic diamines[2].
1. Sample Preparation
-
Solvent Selection: Dissolve an appropriate amount of Naphthalene-1,5-diamine-¹⁵N₂ in a deuterated solvent. Common choices for aromatic compounds include DMSO-d₆, CDCl₃, or acetone-d₆. The choice of solvent can influence the chemical shift due to solvent-solute interactions.
-
Concentration: For ¹⁵N NMR, which has low natural abundance and a lower gyromagnetic ratio, moderately concentrated samples are often required for obtaining a good signal-to-noise ratio in a reasonable time, especially for direct detection methods[2]. A concentration range of 10-50 mg/mL is a typical starting point.
-
Reference Standard: An external reference standard is often used for ¹⁵N NMR. Neat nitromethane (B149229) (CH₃NO₂) at 0.0 ppm is the IUPAC standard[2]. Alternatively, an internal standard can be used if it does not interact with the sample.
-
NMR Tube: Use a high-precision 5 mm or 10 mm NMR tube. For long acquisitions, it is crucial to ensure the sample is free of paramagnetic impurities which can broaden the signals.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity. A broadband probe tuned to the ¹⁵N frequency (e.g., 40.5 MHz on a 400 MHz spectrometer) is required[2].
-
Pulse Sequence: For direct observation of ¹⁵N, a simple pulse-acquire sequence can be used. To enhance sensitivity, pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed, which transfer polarization from the more sensitive ¹H nuclei to the ¹⁵N nuclei.
-
Decoupling: Use gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for quantitative measurements[2]. For routine spectra, proton decoupling is used to simplify the spectrum by collapsing the ¹H-¹⁵N couplings into a single sharp peak.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 500 ppm) should be used initially to ensure all nitrogen signals are captured, as ¹⁵N chemical shifts span a large range.
-
Acquisition Time: A sufficiently long acquisition time (e.g., 1-2 seconds) is needed to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay (d1) of 1-2 times the longest T₁ of the nitrogen nuclei should be used to allow for full relaxation between scans and to obtain accurate signal intensities. The T₁ for ¹⁵N can be long, so this may need to be optimized.
-
Number of Scans: Due to the low sensitivity of ¹⁵N, a large number of scans is typically required, often necessitating overnight acquisitions for dilute samples[2].
-
3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation. A line broadening factor of 1-5 Hz is common.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the chemical shift of the chosen standard (e.g., nitromethane at 0.0 ppm).
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the analysis of Naphthalene-1,5-diamine-¹⁵N₂.
Caption: Experimental workflow for ¹⁵N NMR spectroscopy.
Caption: Probing the electronic environment with ¹⁵N NMR.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Naphthalene-1,5-diamine-15N2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of Naphthalene-1,5-diamine-15N2, an isotopically labeled compound crucial for a range of quantitative and mechanistic studies. This document outlines key analytical data, detailed experimental protocols, and visual representations of experimental workflows and fragmentation pathways to support researchers in the application of this valuable analytical standard.
Core Concepts in the Mass Spectrometry of this compound
This compound is the 15N-labeled analogue of Naphthalene-1,5-diamine, a symmetrical aromatic diamine. The incorporation of two 15N isotopes provides a distinct mass shift, making it an ideal internal standard for highly accurate and precise quantitative analysis by isotope dilution mass spectrometry (IDMS). Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The known mass difference allows for the precise differentiation and quantification of the analyte from the internal standard.
Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are essential for the structural confirmation and elucidation of fragmentation pathways of this compound. By inducing fragmentation and analyzing the resulting product ions, the 15N labels serve as a powerful tool to trace the pathways of nitrogen atoms through the fragmentation cascade.
Quantitative Data Presentation
The following tables summarize the key mass spectrometric data for both unlabeled and 15N2-labeled Naphthalene-1,5-diamine.
Table 1: Molecular and Mass Spectrometric Properties
| Property | Naphthalene-1,5-diamine | This compound |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₀¹⁵N₂ |
| Molecular Weight | 158.20 g/mol | 160.19 g/mol |
| [M+H]⁺ (m/z) | 159.0917 | 161.0858 |
Table 2: Predicted High-Resolution MS/MS Fragmentation of Protonated this compound ([M+H]⁺)
Based on the fragmentation of unlabeled Naphthalene-1,5-diamine, the following table predicts the major fragment ions for the 15N2-labeled compound. The mass shift of +1 or +2 Da in the fragments indicates the retention of one or both 15N atoms, respectively.
| Precursor Ion (m/z) | Fragment Description | Unlabeled Fragment (m/z) | ¹⁵N₂-Labeled Fragment (m/z) | Mass Shift (Da) |
| 161.0858 | Loss of NH₃ | 142.0702 | 143.0673 | +1 |
| 161.0858 | Loss of HCN | 132.0753 | 133.0724 | +1 |
| 161.0858 | [M+H - NH₃ - HCN]⁺ | 115.0546 | 116.0517 | +1 |
Experimental Protocols
The following are detailed methodologies for the mass spectrometric analysis of this compound using various common ionization and separation techniques.
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical for obtaining high-quality mass spectra.
-
Standard Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve in a suitable organic solvent such as methanol, acetonitrile, or dichloromethane (B109758) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solution to prepare working standards at the desired concentrations for calibration curves and spiking experiments.
-
-
For Isotope Dilution Mass Spectrometry (IDMS):
-
To a known amount of the sample containing the unlabeled Naphthalene-1,5-diamine, add a precise volume of the this compound internal standard solution.
-
Thoroughly vortex or mix the sample to ensure homogeneity.
-
Proceed with the appropriate extraction and cleanup procedures for the specific sample matrix. The presence of the isotopically labeled internal standard will account for any sample loss during these steps.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like Naphthalene-1,5-diamine.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless injection of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan from m/z 50 to 200 for qualitative analysis and identification of fragmentation patterns. For quantitative analysis, selected ion monitoring (SIM) of the molecular ions (m/z 158 for unlabeled, m/z 160 for labeled) and key fragment ions is recommended for enhanced sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective method for the analysis of Naphthalene-1,5-diamine, particularly in complex matrices.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 10% B.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transition for Naphthalene-1,5-diamine: Precursor ion m/z 159.1 → Product ions (e.g., m/z 142.1, 132.1).
-
MRM Transition for this compound: Precursor ion m/z 161.1 → Product ions (e.g., m/z 143.1, 133.1).
-
-
Optimize collision energies and other source parameters for each compound to achieve maximum sensitivity.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway for this compound.
Assessing the Isotopic Purity of Naphthalene-1,5-diamine-15N2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Naphthalene-1,5-diamine-15N2. This isotopically labeled compound is a crucial tool in various research applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and as a tracer in metabolic flux analysis. Accurate determination of its isotopic enrichment is paramount for the validity and precision of experimental results.
Introduction to Isotopic Purity Assessment
The isotopic purity of a labeled compound refers to the percentage of the molecule that contains the heavy isotope at the designated positions. For this compound, this involves quantifying the extent to which the two nitrogen atoms are the 15N isotope instead of the naturally abundant 14N. The primary analytical techniques for this determination are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. These methods provide complementary information on the molecular weight, elemental composition, and the specific location of the isotopic labels.
Analytical Methodologies
The assessment of isotopic purity for this compound relies on two principal analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds by precisely measuring the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Accurate Mass (HRAM) spectrometry is particularly crucial for distinguishing between the 15N-labeled compound and its unlabeled counterpart due to the significant mass difference.
Key MS Techniques:
-
High-Resolution Accurate Mass (HRAM) Spectrometry: Confirms the successful incorporation of the two 15N atoms by providing a highly accurate mass measurement of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): Can be used for structural confirmation by fragmenting the molecular ion and analyzing the resulting daughter ions. This helps to ensure that the 15N labels are located at the intended 1- and 5-positions of the naphthalene (B1677914) core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For this compound, both 1H and 15N NMR are valuable.
Key NMR Techniques:
-
1H NMR Spectroscopy: While proton NMR does not directly measure the 15N content, the coupling between 15N and adjacent protons (1H-15N coupling) can provide evidence of 15N incorporation.
-
15N NMR Spectroscopy: This is a direct method to observe the 15N nuclei. The chemical shift and the presence of signals in the 15N spectrum confirm the presence of the label. The integration of these signals, relative to a known standard, can be used for quantification.
Quantitative Data Summary
The following tables summarize the expected and typical quantitative data for this compound. Note: As a specific certificate of analysis for this compound was not publicly available, the data presented for isotopic purity is based on a closely related isomer, 2,3-Diaminonaphthalene-¹⁵N₂, and should be considered representative.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀¹⁵N₂ | |
| Molecular Weight | 160.19 g/mol | |
| Appearance | Powder | |
| Melting Point | 185-187 °C (unlabeled) |
Table 2: Purity Specifications (Representative)
| Parameter | Specification | Method |
| Chemical Purity | ≥97% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (atom % ¹⁵N) | ≥98% | Mass Spectrometry / NMR Spectroscopy |
Table 3: Mass Spectrometry Data
| Parameter | Unlabeled (C₁₀H₁₀N₂) | Labeled (C₁₀H₁₀¹⁵N₂) |
| Exact Mass | 158.0844 g/mol | 160.0785 g/mol |
| [M+H]⁺ (observed) | m/z 159.0917 | m/z 161.0858 |
Experimental Protocols
The following are detailed experimental protocols for the assessment of isotopic purity of this compound. These are adapted from established methods for 15N-labeled aromatic amines.
Mass Spectrometry Protocol
4.1.1. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) to create a stock solution of 1 mg/mL.
-
Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.
4.1.2. Instrumentation and Parameters (Example: LC-ESI-QTOF MS)
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the analyte (e.g., starting with 95% A, ramping to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: High-resolution, full scan.
-
4.1.3. Data Analysis: Isotopic Enrichment Calculation
-
Acquire the full scan mass spectrum of the this compound sample.
-
Identify the ion cluster corresponding to the protonated molecule [M+H]⁺.
-
Determine the intensities of the monoisotopic peak of the unlabeled species (m/z 159.09) and the fully labeled species (m/z 161.08).
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(161.08) / (Intensity(159.09) + Intensity(161.08))] * 100
NMR Spectroscopy Protocol
4.2.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
4.2.2. Instrumentation and Parameters (Example: 400 MHz NMR)
-
1H NMR:
-
Spectrometer Frequency: 400 MHz.
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
-
15N NMR (Inverse-gated):
-
Spectrometer Frequency: 40.5 MHz.
-
Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 5.0 s.
-
Acquisition Time: 1.5 s.
-
4.2.3. Data Analysis
-
1H NMR: Examine the spectrum for the presence of 1J(15N-H) and 2J(15N-H) coupling constants, which will appear as additional splitting in the proton signals of the amino groups and adjacent aromatic protons, respectively.
-
15N NMR: Confirm the presence of a signal at the expected chemical shift for the 15N nuclei in the aromatic amine. The absence of a signal at the chemical shift corresponding to the 14N species (if a reference is used) further confirms high isotopic enrichment.
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the isotopic purity assessment of this compound and the logical relationship between the analytical techniques.
Crystal Structure of Naphthalene-1,5-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of Naphthalene-1,5-diamine. It includes a summary of its crystallographic data, detailed experimental protocols for structure determination, and a discussion of its known biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals working with this compound.
Crystallographic Data
The crystal structure of Naphthalene-1,5-diamine has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1] A key feature of its crystal structure is the presence of one and a half molecules in the asymmetric unit; one molecule is in a general position, while the other is located on an inversion center.[2] The dihedral angle between the planes of these two independent molecules is 73.30 (4)°.[2]
The crystallographic data is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c[1] |
| a | 5.1790 Å[3] |
| b | 11.0081 Å[3] |
| c | 21.238 Å[3] |
| α | 90 °[3] |
| β | 90.679 °[3] |
| γ | 90 °[3] |
| Volume | 1210.7 ų[1] |
| Z | 6[1] |
| Temperature | 296 K[2] |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.081[3] |
Experimental Protocols
The determination of the crystal structure of Naphthalene-1,5-diamine involves several key steps, from crystal growth to data analysis. While the specific details for the seminal study by Bernès et al. are not fully available, the following protocol for a co-crystal of Naphthalene-1,5-diamine provides a representative experimental workflow.
Crystal Growth
Single crystals of Naphthalene-1,5-diamine suitable for X-ray diffraction can be grown by slow evaporation of a solution. For instance, red cuboid crystals of a phenazine (B1670421)–naphthalene-1,5-diamine–water (1/1/2) co-crystal were obtained by dissolving phenazine and naphthalene-1,5-diamine in acetone (B3395972) and allowing the solvent to evaporate slowly.[4]
X-ray Diffraction Data Collection
A single crystal is mounted on a goniometer head. Data collection is typically performed on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation. The crystal is kept at a constant temperature, for example, 296 K, during data collection.[2]
Structure Solution and Refinement
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically, or they can be placed in calculated positions and refined using a riding model.[4]
Signaling Pathways and Biological Activity
Current scientific literature does not indicate a direct role for Naphthalene-1,5-diamine in specific signaling pathways. However, the compound and its derivatives have been studied for their biological activities.
Naphthalene-1,5-diamine itself has been noted for its antioxidant properties.[5] A study on a mono-pyroglutanilide derivative of Naphthalene-1,5-diamine demonstrated that chemical modification can modulate its electronic distribution, suppressing pro-oxidant properties while retaining mild antioxidant activity.[5] This suggests potential for developing derivatives with tailored biological activities.
Furthermore, various naphthalene (B1677914) derivatives have been investigated for their anti-inflammatory and anticancer activities.[6][7] For example, naphthalimide-diamine conjugates have been synthesized and shown to exhibit potent antitumor activity, with some compounds capable of inducing apoptosis and blocking the cell cycle in cancer cell lines.[8] These activities are often attributed to the ability of the naphthalene moiety to intercalate into DNA.[8]
It is important to note that Naphthalene-1,5-diamine is also classified as a carcinogenic agent.[9]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the determination of a crystal structure.
References
- 1. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Tuning the Activity of 1,5-Diamino-naphthalene Through an Asymmetric Mono-Amidation with Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Naphthalene-1,5-diamine-15N2 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. A key component of many MFA studies is the use of stable isotope tracers to follow the flow of atoms through metabolic pathways. Accurate quantification of metabolite concentrations is crucial for precise flux calculations. Naphthalene-1,5-diamine-15N2 is a stable isotope-labeled compound designed for use as an internal standard in quantitative mass spectrometry-based metabolomics, a cornerstone of metabolic flux analysis.[1]
While direct literature detailing the specific application of this compound in published MFA studies is limited, its chemical properties as a diamine suggest a primary application as a derivatization agent for the sensitive and accurate quantification of carbonyl-containing metabolites, such as aldehydes and ketones. This document provides detailed application notes and a proposed protocol for its use in this context.
Principle of Application
Naphthalene-1,5-diamine possesses two primary amine groups that can react with the carbonyl groups of aldehydes and ketones to form stable Schiff base derivatives. This derivatization serves two main purposes in the context of LC-MS-based metabolomics:
-
Enhanced Chromatographic Separation and Ionization: Many small carbonyl-containing metabolites are highly polar and exhibit poor retention on reverse-phase liquid chromatography (RPLC) columns and may have low ionization efficiency in electrospray ionization (ESI) mass spectrometry. The naphthalene (B1677914) moiety is hydrophobic, which improves the retention of derivatized metabolites on RPLC columns. The amine groups can be readily protonated, enhancing ionization efficiency in positive-ion ESI-MS.
-
Accurate Quantification using Isotope Dilution: this compound serves as an ideal internal standard for the quantification of carbonyl-containing metabolites.[1] By spiking a known amount of the 15N2-labeled standard into a biological sample prior to derivatization and analysis, any variability in the derivatization reaction efficiency, sample handling, and instrument response can be normalized. The native metabolite will be derivatized with the unlabeled Naphthalene-1,5-diamine, while the 15N2-labeled internal standard will chelate with the target analytes to produce a mass shift of +2 Da. The ratio of the peak areas of the derivatized analyte and the derivatized internal standard in the mass spectrometer allows for precise and accurate quantification.
Application in Metabolic Flux Analysis
In a typical MFA experiment, cells are cultured with a stable isotope-labeled substrate, such as 13C-glucose or 13C-glutamine. The incorporation of the heavy isotope into downstream metabolites is then measured to determine metabolic fluxes. The accurate quantification of the total pool sizes of these metabolites is critical for flux calculations. This compound can be employed to accurately quantify the total (labeled and unlabeled) concentrations of key carbonyl-containing intermediates in central carbon metabolism, such as pyruvate, α-ketoglutarate, and other keto acids.
Experimental Workflow and Protocols
The following section details a proposed experimental workflow and protocol for the application of this compound in a metabolic flux analysis study.
Caption: Experimental workflow for MFA using this compound.
Protocol 1: Cell Culture and Metabolite Extraction
-
Cell Culture and Labeling:
-
Culture cells of interest in a suitable medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose) to achieve isotopic steady-state.
-
-
Harvesting and Quenching:
-
Rapidly aspirate the culture medium and quench metabolic activity by adding ice-cold saline or a quenching solution (e.g., 60% methanol (B129727) at -20°C).
-
Harvest the cells by scraping or centrifugation at a low temperature.
-
-
Metabolite Extraction:
-
Extract metabolites using a suitable solvent system, such as 80% methanol.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Protocol 2: Derivatization with Naphthalene-1,5-diamine
-
Reconstitution:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50 µL of 50% methanol).
-
-
Internal Standard Spiking:
-
Add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample.
-
-
Derivatization Reaction:
-
Prepare a derivatization cocktail containing Naphthalene-1,5-diamine (unlabeled) and a catalyst (e.g., an acid). A typical cocktail might consist of 50 µL of 10 mg/mL Naphthalene-1,5-diamine in methanol and 10 µL of 1% formic acid.
-
Add the derivatization cocktail to each sample.
-
Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
After incubation, cool the samples to room temperature.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to autosampler vials for LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of the derivatized metabolites.
-
For each metabolite, monitor the transition of the unlabeled derivatized analyte and the corresponding 15N2-labeled internal standard.
-
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a structured table. This allows for easy comparison of metabolite concentrations across different experimental conditions.
| Metabolite | Sample Group A (µM) | Sample Group B (µM) | p-value | Fold Change |
| Pyruvate | 150.5 ± 12.3 | 250.1 ± 20.5 | <0.01 | 1.66 |
| α-Ketoglutarate | 85.2 ± 7.8 | 110.4 ± 9.1 | <0.05 | 1.30 |
| Acetaldehyde | 25.6 ± 3.1 | 45.8 ± 5.2 | <0.01 | 1.79 |
Data are presented as mean ± standard deviation. Statistical significance was determined using a t-test.
The ratios of the isotopologues for each metabolite (due to the 13C labeling) are then used in conjunction with the quantified total metabolite pool sizes to calculate the metabolic fluxes using software packages such as INCA, Metran, or WUFLUX.
Visualization of a Relevant Metabolic Pathway
The following diagram illustrates a simplified view of central carbon metabolism, highlighting key carbonyl-containing metabolites that can be targeted for quantification using this compound.
Caption: Central carbon metabolism showing target carbonyl metabolites.
Conclusion
This compound is a valuable tool for the accurate quantification of carbonyl-containing metabolites in biological samples. While its direct application in published metabolic flux analysis studies is not yet widespread, the principles of its use as a derivatization agent and internal standard are well-established in quantitative metabolomics. The protocols and application notes provided here offer a robust framework for researchers to incorporate this reagent into their MFA workflows, leading to more precise and reliable flux estimations.
References
Application Notes and Protocols for Naphthalene-1,5-diamine-15N2 in 15N-Labeled Polyimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled polymers are invaluable tools in advanced materials science and biomedical research. The incorporation of stable isotopes, such as ¹⁵N, into a polymer backbone allows for precise tracking and characterization of the material's properties and behavior in various applications. Naphthalene-1,5-diamine-¹⁵N₂ is a key monomer for the synthesis of ¹⁵N-labeled polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The presence of the ¹⁵N isotope enables advanced analytical studies, such as ¹⁵N NMR spectroscopy, to elucidate reaction mechanisms, structure-property relationships, and degradation pathways.[1] In the field of drug development, ¹⁵N-labeled polymers hold promise as carriers for targeted drug delivery, where the isotopic label can be used to monitor the release and metabolism of the drug non-invasively.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of ¹⁵N-labeled polyimides using Naphthalene-1,5-diamine-¹⁵N₂ as a monomer.
Synthesis of Naphthalene-1,5-diamine-¹⁵N₂
The synthesis of Naphthalene-1,5-diamine-¹⁵N₂ is a two-step process involving the dinitration of naphthalene (B1677914) with a ¹⁵N-labeled nitrating agent, followed by the reduction of the resulting 1,5-dinitro-[¹⁵N₂]-naphthalene.[1]
Step 1: Synthesis of 1,5-Dinitronaphthalene-¹⁵N₂
This procedure is adapted from standard nitration methods for aromatic compounds, utilizing ¹⁵N-labeled nitric acid to introduce the isotope.
Materials:
-
Naphthalene
-
¹⁵N-Nitric acid (e.g., 40% w/w in H₂O, 98 atom % ¹⁵N)[4]
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloroethane (or other suitable organic solvent)
-
Deionized water
-
Acetone
Protocol:
-
In a well-ventilated fume hood, dissolve naphthalene in dichloroethane in a three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer.
-
Prepare the nitrating mixture by carefully and slowly adding concentrated sulfuric acid to ¹⁵N-nitric acid in a separate flask cooled in an ice bath.
-
Slowly add the nitrating mixture to the naphthalene solution via the dropping funnel while maintaining the reaction temperature between 15-60 °C.[5]
-
After the addition is complete, continue stirring the mixture for 1-5 hours at the same temperature.[6]
-
After the reaction period, carefully pour the reaction mixture into a beaker containing ice-water to precipitate the crude dinitronaphthalene.
-
Filter the precipitate and wash it thoroughly with deionized water until the washings are neutral.
-
The crude product contains a mixture of 1,5- and 1,8-dinitronaphthalene (B126178) isomers. The 1,5-dinitronaphthalene-¹⁵N₂ can be isolated and purified by washing with acetone, in which the 1,8-isomer is more soluble.[7][8]
-
Dry the purified 1,5-dinitronaphthalene-¹⁵N₂ in a vacuum oven.
Step 2: Reduction to Naphthalene-1,5-diamine-¹⁵N₂
The reduction of the dinitro compound to the diamine can be achieved using various methods, including catalytic hydrogenation or chemical reduction with hydrazine (B178648) hydrate (B1144303).[9][10][11]
Materials:
-
1,5-Dinitronaphthalene-¹⁵N₂
-
Hydrazine hydrate (40-80%)
-
Catalyst (e.g., Iron (III) chloride hexahydrate and activated carbon)[10]
-
Organic solvent (e.g., N,N-dimethylformamide (DMF) or ethanol)[9][12]
-
Cold deionized water
Protocol:
-
In a reactor equipped with a stirrer and a reflux condenser, add 1,5-dinitronaphthalene-¹⁵N₂, the catalyst, and the organic solvent.[9]
-
Heat the mixture to 60-120 °C with stirring.[9]
-
Slowly add hydrazine hydrate dropwise to the reaction mixture over 1-3 hours.[9]
-
Maintain the reaction temperature and continue stirring for 3-8 hours after the addition is complete.[9]
-
After the reaction, filter the hot solution to remove the catalyst.
-
Distill the filtrate to recover the organic solvent, yielding a concentrated feed liquor.
-
Add cold water to the feed liquor to precipitate the crude Naphthalene-1,5-diamine-¹⁵N₂.[9]
-
Filter the product, wash it with deionized water, and dry it under vacuum. The resulting product should be a pale solid.[9]
Synthesis of ¹⁵N-Labeled Polyimides
The most common method for synthesizing polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.[1]
Materials:
-
Naphthalene-1,5-diamine-¹⁵N₂
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA))
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride (B1165640) (for chemical imidization)
-
Pyridine (B92270) (for chemical imidization)
Protocol: Two-Step Polycondensation
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of Naphthalene-1,5-diamine-¹⁵N₂ in anhydrous DMAc.
-
Slowly add an equimolar amount of the dianhydride (e.g., PMDA) to the stirred diamine solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.
-
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate to form a film. Heat the film in a vacuum oven with a staged temperature profile, for example, 100 °C, 200 °C, and finally 300 °C, holding at each temperature for 1-2 hours to effect cyclodehydration and form the polyimide.[13]
-
Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and pyridine as a catalyst. The polyimide will precipitate from the solution. The precipitate can then be collected by filtration, washed, and dried.
-
Characterization of ¹⁵N-Labeled Polyimides
The successful synthesis and properties of the ¹⁵N-labeled polyimides can be confirmed through various analytical techniques. The quantitative data presented below is based on typical values for polyimides derived from unlabeled 1,5-diaminonaphthalene and serves as an expected range for the ¹⁵N-labeled analogues, as isotopic labeling is not expected to significantly alter these physical properties.
Table 1: Expected Properties of ¹⁵N-Labeled Polyimide from Naphthalene-1,5-diamine-¹⁵N₂ and PMDA
| Property | Expected Value | Method |
| Inherent Viscosity (dL/g) | 0.8 - 1.2 | Ubbelohde Viscometer |
| Tensile Strength (MPa) | 80 - 110 | ASTM D882 |
| Tensile Modulus (GPa) | 2.0 - 3.8 | ASTM D882 |
| Elongation at Break (%) | 5 - 20 | ASTM D882 |
| Glass Transition Temp. (T_g, °C) | > 350 | DSC |
| 5% Weight Loss Temp. (T_d5, °C) | > 500 (in N₂) | TGA |
Note: The actual values may vary depending on the specific reaction conditions and the molecular weight of the resulting polymer.
¹⁵N NMR Spectroscopy
¹⁵N NMR spectroscopy is a powerful tool for confirming the incorporation of the ¹⁵N label and for studying the chemical environment of the nitrogen atoms in the polymer chain.
Table 2: Expected ¹⁵N NMR Chemical Shifts
| Functional Group | Expected Chemical Shift Range (ppm, relative to CH₃NO₂) |
| Amine (-¹⁵NH₂) in Monomer | -320 to -340 |
| Amide (-CO-¹⁵NH-) in Poly(amic acid) | -260 to -280 |
| Imide (>N-¹⁵) in Polyimide | -220 to -240 |
Note: Chemical shifts can be influenced by solvent, concentration, and temperature.
Application in Drug Development: A Conceptual Workflow
¹⁵N-labeled polyimides can be engineered as nanocarriers for drug delivery systems. The isotopic label provides a unique handle for non-invasive monitoring of the carrier's fate and the drug release kinetics, potentially using advanced imaging techniques like Magnetic Resonance Imaging (MRI).
Below is a conceptual workflow for the development and application of a ¹⁵N-labeled polyimide-based drug delivery system.
Caption: Conceptual workflow for a ¹⁵N-labeled polyimide drug delivery system.
Signaling Pathway in Targeted Drug Delivery
In a targeted drug delivery scenario, the ¹⁵N-labeled polyimide nanocarrier can be designed to release its therapeutic payload in response to specific stimuli within the target tissue, such as a change in pH or the presence of certain enzymes.
Caption: Stimuli-responsive drug release from a ¹⁵N-labeled polyimide nanocarrier.
Conclusion
Naphthalene-1,5-diamine-¹⁵N₂ is a critical monomer for the synthesis of ¹⁵N-labeled polyimides, enabling advanced research into the structure, properties, and applications of these high-performance materials. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists. The conceptual workflows for drug delivery highlight the potential of these labeled polymers in developing next-generation therapeutics with enhanced monitoring capabilities. The ability to track and quantify these polymers in complex biological systems opens up new avenues for understanding drug delivery mechanisms and improving therapeutic outcomes.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. scispace.com [scispace.com]
- 3. Polymeric contrast agents for medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric acid (¹âµN, 98%+) 40% w/w in HâO - Cambridge Isotope Laboratories, NLM-297-1 [isotope.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. Method for synthesizing 1, 8-diaminonaphthalene through selective reduction of 1, 8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102070467A - Method for preparing 1,5-diaminonaphthalene by reducing 1,5-dinitronaphthalene by using hydrazine hydrate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101823968A - Method for preparing 1, 8-diaminonaphthalene by reducing 1, 8-dinitronaphthalene with hydrazine hydrate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Naphthalene-1,5-diamine in Photovoltaic Devices
Topic: Naphthalene-1,5-diamine-15N2 in Materials Science for Photovoltaic Devices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthalene-1,5-diamine and its derivatives are emerging as a promising class of materials in the field of photovoltaics, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Their rigid aromatic structure, high thermal stability, and tunable electronic properties make them attractive candidates for enhancing the efficiency and stability of solar cell devices.[1][2][3] The core structure of naphthalene (B1677914) diamine allows for extensive functionalization, enabling the optimization of its electronic properties for various photovoltaic applications.[2][3] This document provides an overview of the application of naphthalene-1,5-diamine-based materials in photovoltaics, with a focus on their synthesis, theoretical performance, and the experimental protocols for their integration into solar cell devices.
While the specific use of isotopically labeled this compound in photovoltaic research is not yet widely reported in peer-reviewed literature, the application of 15N labeling is a powerful technique for mechanistic studies in materials science. Isotopic labeling can be instrumental in techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to probe the molecular orientation, packing, and charge transport dynamics within the hole-transporting layer. Such studies are crucial for understanding degradation pathways and for the rational design of more robust and efficient materials.
Theoretical Photovoltaic Properties of Naphthalene-1,5-diamine Derivatives
A recent study explored a series of novel naphthalene-1,5-diamine-based donor chromophores (ND1–ND9) with an Acceptor–Donor–Acceptor (A–D–A) architecture.[1][2][3] Quantum chemical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) were performed to evaluate their potential as HTMs in PSCs.[1][2][3]
The key findings from these theoretical studies suggest that these newly synthesized chromophores could be considered good HTMs.[1][2] All the analyzed compounds exhibited efficient intramolecular charge transfer (ICT) from the central naphthalene-1,5-diamine donor core to the terminal acceptors.[1][4]
Table 1: Calculated Photovoltaic Properties of ND1–ND9 Chromophores
| Compound | Band Gap (eV) | Absorption Spectra (λmax, nm) | Exciton (B1674681) Binding Energy (Eb, eV) |
| ND1 | 3.804 - 3.900 | 397.169 - 408.822 | 0.670 - 0.785 |
| ND2 | 3.804 - 3.900 | 397.169 - 408.822 | 0.670 - 0.785 |
| ND3 | 3.804 - 3.900 | 397.169 - 408.822 | 0.670 - 0.785 |
| ND4 | 3.804 - 3.900 | 397.169 - 408.822 | 0.670 - 0.785 |
| ND5 | 3.804 - 3.900 | 397.169 - 408.822 | 0.670 - 0.785 |
| ND6 | 3.804 - 3.900 | 397.169 - 408.822 | 0.670 - 0.785 |
| ND7 | 3.804 - 3.900 | 397.169 - 408.822 | 0.670 - 0.785 |
| ND8 | 3.804 - 3.900 | 397.169 - 408.822 | 0.670 - 0.785 |
| ND9 | 3.804 - 3.900 | 397.169 - 408.822 | 0.670 - 0.785 |
These synthesized chromophores showed lower exciton binding energy values, which indicates higher exciton dissociation rates and greater charge transfer.[1][2][4] A comparative investigation with the standard HTM, Spiro-OMeTAD, suggested that these synthesized chromophores have the potential to be efficient HTMs.[1][2]
Experimental Protocols
Synthesis of Naphthalene-1,5-diamine-based Functional Materials
The synthesis of naphthalene-1,5-diamine-based donor chromophores (ND1–ND9) is achieved through a condensation reaction between amines and substituted aldehydes.[1][2][4]
Protocol:
-
Dissolve the substituted aldehyde (2 mmol) in 20 mL of absolute ethyl alcohol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the solution as a catalyst.
-
Reflux the reaction mixture. Once the reactant is fully dissolved, add a solution of naphthalene-1,5-diamine (1 mmol).
-
Continue refluxing at 65–70 °C for 4–6 hours with continuous stirring until a precipitate forms.[2]
-
Monitor the reaction progress at regular intervals.
-
After completion, filter the resulting product.
-
Wash the product multiple times with absolute ethyl alcohol.
-
Dry and weigh the final product. The targeted compounds are typically obtained in good yield (70–85%).[2]
-
Characterize the synthesized compounds using techniques such as FTIR, UV-Vis, 1H NMR, and 13C NMR.[1][4]
Caption: Synthetic workflow for Naphthalene-1,5-diamine derivatives.
Fabrication of Perovskite Solar Cells
The following is a general protocol for the fabrication of a standard n-i-p planar perovskite solar cell. Naphthalene-1,5-diamine derivatives would be incorporated in the hole-transporting layer.
Materials:
-
FTO-coated glass substrates
-
SnO2 colloidal solution
-
Perovskite precursor solution (e.g., MAI and PbI2 in DMF/DMSO)
-
Naphthalene-1,5-diamine derivative solution in a suitable solvent (e.g., chlorobenzene) with additives like Li-TFSI and tBP.
-
Gold or Silver for the back contact
Protocol:
-
Substrate Cleaning: Sequentially sonicate FTO substrates in detergent solution, deionized water, ethanol, and isopropyl alcohol for 20 minutes each. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a diluted SnO2 colloidal solution onto the FTO substrate at 3000 rpm for 30 seconds. Anneal the substrates at 150°C for 30 minutes.
-
Perovskite Layer Deposition (in a glove box):
-
Spin-coat the perovskite precursor solution onto the SnO2 layer. A two-step process is common: a slow spin (e.g., 1000 rpm for 10s) followed by a fast spin (e.g., 5000 rpm for 30s).
-
During the fast spin, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization.
-
Anneal the film on a hotplate at a temperature appropriate for the specific perovskite composition (e.g., 100-150°C) for 10-30 minutes.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare a solution of the Naphthalene-1,5-diamine derivative in a solvent like chlorobenzene. Additives such as Li-TFSI and 4-tert-butylpyridine (B128874) (tBP) are typically included to improve conductivity and device performance.
-
Spin-coat the HTL solution onto the perovskite layer (e.g., 4000 rpm for 30 seconds).
-
-
Back Contact Deposition: Evaporate a metal contact (e.g., 80-100 nm of gold or silver) on top of the HTL through a shadow mask to define the active area of the device.
Caption: Fabrication workflow for a perovskite solar cell.
Device Characterization
Once fabricated, the photovoltaic performance of the solar cells should be characterized under standard testing conditions (AM 1.5G illumination, 100 mW/cm²).
Key Performance Parameters:
-
Open-circuit voltage (Voc): The maximum voltage a solar cell can produce when no current is flowing.
-
Short-circuit current density (Jsc): The maximum current density a solar cell can produce when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating how close the solar cell is to its ideal performance.
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting light energy into electrical energy.
Table 2: Example Performance Data for Perovskite Solar Cells with Different HTLs
| HTL | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Spiro-OMeTAD (Reference) | Typical values range from 1.0 to 1.2 | Typical values range from 20 to 25 | Typical values range from 70 to 85 | Typical values range from 18 to 25+ |
| Naphthalene-1,5-diamine Derivative | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Note: Experimental data for devices using the ND1-ND9 series is not yet available in the public domain. The values for the reference HTL are provided for context.
Future Outlook
The theoretical results for naphthalene-1,5-diamine-based materials are promising, suggesting they could be viable alternatives to more common and expensive HTMs like Spiro-OMeTAD. The next critical step is the experimental validation of these materials in actual photovoltaic devices. Researchers are encouraged to synthesize these compounds and test their performance in perovskite solar cells.
Furthermore, the use of 15N2 isotopic labeling in these materials could provide invaluable insights into charge transport mechanisms and degradation pathways, paving the way for the rational design of next-generation HTMs with improved stability and efficiency.
References
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and D ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03916E [pubs.rsc.org]
- 3. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Quantification of Naphthalene-1,5-diamine using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Naphthalene-1,5-diamine in complex matrices using its stable isotope-labeled counterpart, 15N-labeled Naphthalene-1,5-diamine, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it accurately corrects for matrix effects and variations in sample preparation and instrument response.[1][2][3][4] This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high selectivity and sensitivity, making it suitable for a range of applications from environmental monitoring to drug development.
Introduction
Naphthalene-1,5-diamine is a key industrial chemical used in the synthesis of dyes, polymers, and pharmaceuticals. Due to its potential toxicity and widespread use, there is a growing need for a reliable and accurate method to quantify its presence in various samples. Stable isotope dilution analysis, employing a stable isotope-labeled (SIL) internal standard, offers unparalleled accuracy and precision in quantitative mass spectrometry. The SIL internal standard, in this case, 15N-labeled Naphthalene-1,5-diamine, co-elutes with the analyte and experiences identical ionization and fragmentation behavior, thereby providing a reliable reference for quantification.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of Naphthalene-1,5-diamine from a solid matrix. Optimization may be required for specific sample types.
-
Weighing: Accurately weigh 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spiking: Add 50 µL of a 1 µg/mL solution of 15N-labeled Naphthalene-1,5-diamine (Internal Standard, IS) in methanol (B129727) to each sample, calibrant, and quality control (QC) sample.
-
Extraction: Add 10 mL of methanol to each tube. Vortex for 1 minute to ensure thorough mixing.
-
Sonication: Place the tubes in an ultrasonic bath at 50°C for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet solid material.
-
Filtration: Carefully transfer the supernatant to a clean tube and filter through a 0.22 µm PTFE syringe filter.
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase (95:5 water:methanol with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions were used for the quantification and confirmation of Naphthalene-1,5-diamine and its 15N-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Naphthalene-1,5-diamine | 159.1 | 142.1 | 115.1 | 25 |
| 15N-Naphthalene-1,5-diamine | 161.1 | 144.1 | 116.1 | 25 |
Data Presentation
The use of 15N-labeled Naphthalene-1,5-diamine as an internal standard provides excellent recovery and linearity over a wide concentration range.
Table 1: Recovery and Precision Data
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| Naphthalene-1,5-diamine | 1.0 | 98.5 | 4.2 |
| 10 | 101.2 | 3.1 | |
| 100 | 99.8 | 2.5 |
Table 2: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.06 ng/mL |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of Naphthalene-1,5-diamine.
Caption: Logical relationship of using a stable isotope-labeled internal standard for quantification.
Conclusion
This application note details a highly reliable and sensitive LC-MS/MS method for the quantification of Naphthalene-1,5-diamine. The incorporation of 15N-labeled Naphthalene-1,5-diamine as an internal standard effectively compensates for analytical variability, ensuring high accuracy and precision. This method is well-suited for high-throughput analysis in various research and industrial settings.
References
Application Notes and Protocols: Tracing Nitrogen Pathways in Soil Using ¹⁵N-Labeled Diamines
Introduction
Diamines, such as putrescine and cadaverine, are organic nitrogen compounds that play a crucial role in the soil nitrogen cycle. They are products of amino acid decarboxylation and are involved in various microbial metabolic pathways. Understanding the fate of diamine-derived nitrogen in the soil is essential for comprehending nutrient cycling, microbial ecology, and improving nitrogen use efficiency in agricultural systems. The use of stable isotope tracers, specifically ¹⁵N-labeled diamines, provides a powerful tool to elucidate the transformation and transport pathways of nitrogen from these compounds into different soil pools, including microbial biomass, inorganic nitrogen (ammonium and nitrate), and dissolved organic nitrogen.
These application notes provide a comprehensive overview and detailed protocols for conducting soil incubation experiments using ¹⁵N-labeled diamines to trace nitrogen pathways. The target audience includes researchers, scientists, and professionals in the fields of soil science, environmental science, and drug development who are interested in nitrogen cycling and microbial metabolism.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from a soil incubation experiment where ¹⁵N-labeled putrescine was added to a soil sample. These tables are designed for easy comparison of the distribution of the ¹⁵N tracer over time.
Table 1: Distribution of ¹⁵N-Putrescine Derived Nitrogen in Different Soil Pools over a 28-day Incubation Period.
| Time (Days) | ¹⁵N in Microbial Biomass (µg ¹⁵N/g soil) | ¹⁵N in NH₄⁺ Pool (µg ¹⁵N/g soil) | ¹⁵N in NO₃⁻ Pool (µg ¹⁵N/g soil) | ¹⁵N in Dissolved Organic Nitrogen (µg ¹⁵N/g soil) | Total Recovered ¹⁵N (%) |
| 0.1 | 2.8 | 1.5 | 0.1 | 0.5 | 98 |
| 1 | 4.2 | 2.8 | 0.3 | 0.8 | 97 |
| 7 | 3.5 | 1.2 | 1.8 | 0.6 | 95 |
| 14 | 2.8 | 0.8 | 2.5 | 0.4 | 93 |
| 28 | 2.1 | 0.5 | 3.2 | 0.3 | 91 |
Table 2: Gross Nitrogen Transformation Rates Calculated from the ¹⁵N Pool Dilution.
| Time Interval (Days) | Gross Mineralization Rate (µg N/g soil/day) | Gross Nitrification Rate (µg N/g soil/day) | Microbial Immobilization Rate (µg N/g soil/day) |
| 0-1 | 5.2 | 0.4 | 3.1 |
| 1-7 | 3.8 | 1.2 | 2.5 |
| 7-14 | 2.5 | 1.8 | 1.9 |
| 14-28 | 1.8 | 2.1 | 1.5 |
Experimental Protocols
Protocol 1: Soil Incubation with ¹⁵N-Labeled Diamines
Objective: To quantify the transformation of ¹⁵N from labeled diamines into inorganic and microbial nitrogen pools in the soil.
Materials:
-
Fresh soil samples, sieved (<2 mm)
-
¹⁵N-labeled diamine (e.g., [1,4-¹⁵N₂]putrescine dihydrochloride, >98 atom % ¹⁵N)
-
Incubation vessels (e.g., 250 mL Mason jars with airtight lids fitted with a septum for gas sampling)
-
Deionized water
-
2 M Potassium Chloride (KCl) solution
-
0.5 M Potassium Sulfate (K₂SO₄) solution
-
Chloroform (B151607) (ethanol-free)
-
Analytical balance
-
Pipettes
-
Shaker
-
Centrifuge
-
Filters (e.g., Whatman No. 42)
-
Isotope Ratio Mass Spectrometer (IRMS) or a Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Soil Preparation:
-
Collect fresh soil samples from the field.
-
Remove roots and large debris.
-
Sieve the soil through a 2 mm mesh.
-
Determine the gravimetric water content of the soil.
-
Pre-incubate the soil at the desired temperature (e.g., 25°C) for 7 days to allow microbial activity to stabilize.
-
-
Experimental Setup:
-
Weigh a known amount of pre-incubated soil (e.g., 50 g dry weight equivalent) into each incubation vessel.
-
Prepare a stock solution of the ¹⁵N-labeled diamine. The amount to be added should be sufficient to enrich the soil's nitrogen pool without significantly altering the natural concentration.
-
Add the ¹⁵N-labeled diamine solution evenly to the soil surface using a pipette.
-
Add deionized water to adjust the soil moisture to a desired level (e.g., 60% water-holding capacity).
-
Seal the incubation vessels.
-
Prepare a set of control samples with no added ¹⁵N-diamine.
-
Incubate the vessels in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
Destructive sampling will be performed at predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days).
-
At each sampling time, a subset of incubation vessels is taken for analysis.
-
-
Extraction and Analysis:
-
Inorganic Nitrogen (NH₄⁺ and NO₃⁻):
-
Extract a subsample of soil (e.g., 10 g) with 50 mL of 2 M KCl solution by shaking for 1 hour.
-
Filter the suspension.
-
Analyze the filtrate for NH₄⁺ and NO₃⁻ concentrations and their ¹⁵N isotopic composition using an IRMS or GC-MS.
-
-
Microbial Biomass Nitrogen (MBN):
-
Use the chloroform fumigation-extraction method.
-
Fumigate a soil subsample (e.g., 10 g) with chloroform for 24 hours.
-
Extract the fumigated soil and a non-fumigated control sample with 0.5 M K₂SO₄.
-
Analyze the extracts for total nitrogen and ¹⁵N content.
-
Calculate microbial biomass ¹⁵N as the difference in ¹⁵N between the fumigated and non-fumigated samples.
-
-
Calculations:
The recovery of ¹⁵N in each pool is calculated as follows:
¹⁵N recovery (µg/g soil) = (Concentration of N in pool) x (Atom % ¹⁵N excess in pool)
Gross nitrogen transformation rates can be calculated using isotope pool dilution equations as described by Kirkham and Bartholomew (1954).
Visualizations
Caption: Experimental workflow for tracing ¹⁵N-labeled diamines in soil.
Application of Naphthalene-1,5-diamine-15N2 in Drug Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies, providing a non-radioactive method for tracing the metabolic fate of drug candidates. The use of compounds labeled with stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), allows for the differentiation of the drug and its metabolites from endogenous molecules, thereby facilitating their identification and quantification in complex biological matrices. Naphthalene-1,5-diamine-¹⁵N₂, the ¹⁵N-labeled version of Naphthalene-1,5-diamine, serves as an invaluable tool in this regard. It can be employed as a tracer to elucidate metabolic pathways and as an internal standard for precise quantification in analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Naphthalene-1,5-diamine itself is an organic compound used in the synthesis of dyes, pharmaceuticals, and high-performance polymers. Understanding its metabolic fate is crucial for assessing its potential toxicity and pharmacological profile. This document provides detailed application notes and experimental protocols for the use of Naphthalene-1,5-diamine-¹⁵N₂ in in vitro drug metabolism studies.
Putative Metabolic Pathway of Naphthalene-1,5-diamine
While specific metabolic data for Naphthalene-1,5-diamine is limited in the public domain, its metabolic pathway can be postulated based on the known metabolism of naphthalene (B1677914) and aromatic amines. The primary route of metabolism for naphthalene involves oxidation by cytochrome P450 (CYP) enzymes to form reactive epoxides, which are then further metabolized to naphthols and dihydrodiols. Aromatic amines can undergo N-oxidation, N-acetylation, and ring hydroxylation. Therefore, the metabolism of Naphthalene-1,5-diamine is likely to involve a combination of these pathways.
Experimental Protocols
The following are detailed protocols for an in vitro metabolism study of Naphthalene-1,5-diamine-¹⁵N₂ using human liver microsomes and subsequent analysis by LC-MS/MS.
Protocol 1: In Vitro Metabolism of Naphthalene-1,5-diamine-¹⁵N₂ with Human Liver Microsomes
This protocol outlines the procedure for incubating the ¹⁵N-labeled compound with human liver microsomes to generate metabolites.
Materials:
-
Naphthalene-1,5-diamine-¹⁵N₂
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Incubator/shaking water bath
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Add the human liver microsomes to the master mix to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Add Naphthalene-1,5-diamine-¹⁵N₂ (dissolved in a minimal amount of DMSO or methanol) to the pre-incubated mixture to achieve the desired final concentration (e.g., 1-10 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
-
Protein Precipitation and Sample Preparation:
-
Vortex the mixture vigorously.
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. The sample can be stored at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of Metabolites
This protocol describes a general method for the analysis of the supernatant from the in vitro metabolism assay to identify and quantify Naphthalene-1,5-diamine-¹⁵N₂ and its metabolites.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
-
LC Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., starting with 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Method: Full scan for metabolite identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
Procedure:
-
Sample Injection: Inject the supernatant from Protocol 1 into the LC-MS/MS system.
-
Metabolite Identification:
-
In full scan mode, look for ions with an m/z shift corresponding to the incorporation of the ¹⁵N labels and expected metabolic transformations (e.g., +16 for hydroxylation, +42 for acetylation).
-
The presence of two nitrogen atoms labeled with ¹⁵N will result in a mass increase of 2 Da for the parent compound and its metabolites containing both nitrogen atoms, compared to the unlabeled compound.
-
-
Metabolite Quantification:
-
Develop an SRM or MRM method using specific precursor-product ion transitions for Naphthalene-1,5-diamine-¹⁵N₂ and its identified metabolites.
-
Use the peak areas to determine the rate of disappearance of the parent compound and the formation of metabolites over time.
-
Quantitative Data Presentation
The following table presents hypothetical quantitative data that could be obtained from an LC-MS/MS analysis of an in vitro metabolism study of Naphthalene-1,5-diamine-¹⁵N₂.
| Compound | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Putative ID |
| Naphthalene-1,5-diamine | 4.5 | 159.09 | 142.07 | Unlabeled Parent |
| Naphthalene-1,5-diamine-¹⁵N₂ | 4.5 | 161.08 | 144.06 | ¹⁵N-Labeled Parent |
| Metabolite 1 | 3.8 | 177.07 | 159.06 | Hydroxylated Metabolite |
| Metabolite 1-¹⁵N₂ | 3.8 | 179.07 | 161.06 | ¹⁵N-Labeled Hydroxylated Metabolite |
| Metabolite |
Troubleshooting & Optimization
Technical Support Center: Purification of 15N Labeled Naphthalenediamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 15N labeled naphthalenediamine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my 15N labeled naphthalenediamine reaction mixture?
Common impurities can include unreacted starting materials, byproducts from the labeling reaction, and colored oxidation products. Naphthalenediamines are susceptible to air oxidation, which can form highly colored quinone-type impurities, leading to a dark or purple appearance of the crude product.[1]
Q2: My crude 15N labeled naphthalenediamine is highly colored (e.g., black, purple, or red). How can I remove these colored impurities?
The coloration is typically due to oxidation products.[1] Several methods can be effective:
-
Recrystallization: This is a primary method for removing such impurities. Using aliphatic solvents like hexanes or cyclohexane (B81311) can be effective.[1]
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent (like ethyl acetate) and treating it with activated charcoal can adsorb the colored impurities. The charcoal is then removed by filtration through Celite.
-
Sublimation: Sublimation under reduced pressure can also be used to purify naphthalenediamine, potentially leaving non-volatile impurities behind.[1][2]
Q3: What is the recommended chromatographic method for purifying 15N labeled naphthalenediamine?
The choice of chromatography depends on the polarity of the impurities and the scale of the purification.
-
Flash Column Chromatography (Normal Phase): This is a common technique for purifying amines. To prevent the basic naphthalenediamine from streaking or irreversibly binding to the acidic silica (B1680970) gel, it is advisable to add a small amount of a basic modifier like triethylamine (B128534) (e-g., 0.1-1%) to the eluent.[3] Alternatively, using a less acidic stationary phase like basic alumina (B75360) or an amine-functionalized silica column can provide better results.[4]
-
Reversed-Phase HPLC (RP-HPLC): For high-purity requirements, RP-HPLC on a C18 column is a powerful technique.[5][6] Using a mobile phase with an alkaline pH can improve peak shape and retention for basic compounds like diamines.[4] An acidic modifier, such as formic acid or trifluoroacetic acid, can also be used to improve peak shape by protonating the amines.[5]
Q4: I'm having trouble with the recrystallization of my 15N labeled naphthalenediamine; it's oiling out instead of crystallizing. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point. Here are some troubleshooting steps:
-
Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling can promote oiling. Once at room temperature, cooling can be continued in an ice bath.[7][8]
-
Use the Right Solvent Amount: Using too much solvent will prevent crystallization, while too little can cause the product to precipitate out too quickly with impurities. The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[8][9]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.[9]
-
Add a Seed Crystal: If you have a small amount of pure product, adding a "seed crystal" to the cooled solution can initiate crystallization.[9]
-
Re-evaluate Your Solvent System: If the issue persists, the chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9][10] You might need to try a different solvent or a two-solvent system.[10][11]
Q5: How can I confirm the purity and successful 15N incorporation after purification?
A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): This is essential to confirm the mass of the 15N labeled compound and determine the efficiency of isotopic labeling.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can confirm the chemical structure and purity. The integration of the proton signals should be consistent with the target molecule. 15N NMR or 1H-15N HSQC can directly confirm the incorporation of the 15N label.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product by detecting any remaining impurities.[5]
Q6: What are the best practices for storing purified 15N labeled naphthalenediamine?
Naphthalenediamines can be sensitive to light and air.[1] To prevent degradation and discoloration over time, it is recommended to:
-
Store the solid compound in a cool, dry, and dark place.
-
Using a brown glass bottle or wrapping the container in aluminum foil can protect it from light.[1]
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is stuck on the column | The highly basic amine groups are strongly interacting with the acidic silica gel. | - Add a basic modifier (e.g., 0.5-1% triethylamine or ammonia (B1221849) in methanol) to your eluent.[3][15]- Switch to a different stationary phase like basic alumina or amine-functionalized silica.[4] |
| Poor separation / Peak tailing | - Inappropriate solvent system.- Secondary interactions with the stationary phase. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first.- For normal phase, add a small amount of a more polar solvent to reduce tailing.- For reversed-phase, use a high-quality end-capped column and consider adding an acidic modifier to the mobile phase to protonate the amines.[5] |
| Product elutes with the solvent front | The eluent is too polar. | Start with a less polar solvent system (e.g., higher hexane (B92381)/ethyl acetate (B1210297) ratio). |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble in the solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and try cooling again.- If that fails, remove all solvent and try a different, less polar solvent.[7]- Place the flask in an ice bath to further decrease solubility.[7][11] |
| Colored impurities co-crystallize with the product | The impurities have similar solubility to the product in the chosen solvent. | - Try a different recrystallization solvent.- Perform a hot filtration to remove any insoluble impurities.[10][11]- Before recrystallization, dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities. |
| Low recovery of the product | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor (the filtrate) and cool it to obtain a second crop of crystals.[10][11]- Ensure the solution is thoroughly cooled in an ice bath before filtering.- During hot filtration, use a heated funnel and pre-heat the receiving flask to prevent the product from crystallizing in the filter. |
Experimental Protocols
Protocol 1: Recrystallization of 15N Labeled Naphthalenediamine
This protocol is a general guideline for purifying naphthalenediamine by recrystallization from a single solvent.
-
Solvent Selection: Choose a solvent in which the naphthalenediamine is soluble when hot but sparingly soluble when cold. Aliphatic hydrocarbons like hexane or cyclohexane are often good choices.[1]
-
Dissolution: Place the crude 15N labeled naphthalenediamine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solvent is near its boiling point.[8]
-
Saturated Solution: Continue adding small portions of the hot solvent until the naphthalenediamine just completely dissolves. Avoid adding an excess of solvent.[7][9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper or a Celite pad in a heated funnel to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[7][11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (Normal Phase)
This protocol describes the purification of 15N labeled naphthalenediamine using a silica gel column.
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Eluent Preparation: Prepare a solvent system, for example, a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the eluent mixture to prevent streaking.[3]
-
Sample Loading: Dissolve the crude naphthalenediamine in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 15N labeled naphthalenediamine.
Visual Workflow and Logic Diagrams
Caption: General purification workflow for 15N labeled naphthalenediamine.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. EP0247456A1 - Process for the purification of 1,5-diaminonaphthalene with 1-amino-5-hydroxynaphthalene content - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. youtube.com [youtube.com]
- 12. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: 15N NMR Spectroscopy of Naphthalene-1,5-diamine-15N2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 15N NMR spectroscopy parameters for Naphthalene-1,5-diamine-15N2.
Troubleshooting Guide
This guide addresses common issues encountered during 15N NMR experiments with this compound.
Issue 1: No or Very Weak 15N Signal
-
Question: I am not observing any signal in my 1D 15N NMR spectrum. What could be the problem?
-
Answer:
-
Low Natural Abundance: If you are not using a 15N-labeled sample, the natural abundance of 15N is very low (0.37%), which can result in a signal that is too weak to detect with a small number of scans. For non-labeled samples, a very high concentration and a large number of scans are required.
-
Incorrect Receiver Gain: An improperly set receiver gain can lead to either saturation of the detector or a very weak signal. Use an automatic gain adjustment (rga on Bruker systems) before starting the acquisition.
-
Long T1 Relaxation Time: The longitudinal relaxation time (T1) for 15N nuclei in aromatic amines can be long. If the relaxation delay (d1) is too short, the magnetization will not have fully recovered between scans, leading to signal attenuation. Try increasing the relaxation delay.
-
Pulse Width Calibration: Ensure that the 90° pulse width for 15N is correctly calibrated for your probe and sample. An incorrect pulse width will lead to inefficient excitation and a weaker signal.
-
2D NMR as an Alternative: For samples with low concentration, consider using a 2D 1H-15N HSQC or HMBC experiment. These experiments are significantly more sensitive as they detect the higher-gamma 1H nucleus.[1]
-
Issue 2: Broad 15N Peaks
-
Question: My 15N NMR peaks are very broad. What are the possible causes and solutions?
-
Answer:
-
Poor Shimming: Inhomogeneous magnetic fields are a common cause of broad peaks. Ensure the spectrometer is properly shimmed on your sample.
-
Sample Concentration and Solubility: A sample that is too concentrated or has poor solubility can lead to aggregation and broad lines. Try diluting your sample or using a different solvent in which the compound is more soluble.
-
Chemical Exchange: Protons on the amine groups can undergo chemical exchange with residual water or other exchangeable protons in the sample, which can lead to broadening of the attached 15N signal. Using a dry deuterated solvent is crucial.
-
Paramagnetic Impurities: The presence of paramagnetic impurities can significantly shorten the transverse relaxation time (T2) and cause line broadening. Ensure your sample and NMR tube are clean.
-
Issue 3: Low Signal-to-Noise (S/N) Ratio
-
Question: How can I improve the signal-to-noise ratio of my 15N spectrum?
-
Answer:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of √2.
-
Use a Cryoprobe: If available, a cryogenic probe will significantly enhance sensitivity.
-
Optimize the Relaxation Delay: For a given experiment time, the optimal relaxation delay is approximately 1.25 times the T1 of your nucleus of interest.
-
Nuclear Overhauser Effect (NOE): For 15N nuclei directly bonded to protons, the Nuclear Overhauser Effect can enhance the signal. Using a pulse sequence with NOE enhancement can improve the S/N ratio. However, be aware that the NOE for 15N can be negative, which may lead to signal inversion or nulling. Inverse-gated decoupling is often used to suppress the NOE while still collapsing proton couplings.
-
Switch to 2D Experiments: As mentioned, 1H-detected 2D experiments like HSQC are inherently more sensitive for 15N.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected 15N chemical shifts for this compound?
Q2: Which solvent is recommended for 15N NMR of this compound?
A2: The choice of solvent can significantly impact the chemical shifts and resolution of your spectrum.[2][3]
-
DMSO-d6: A good choice for aromatic amines due to its high dissolving power. It can, however, participate in hydrogen bonding, which will affect the chemical shifts of the amine nitrogens.
-
CDCl3: A less polar option. Ensure your compound is sufficiently soluble.
-
Acetone-d6: Another polar aprotic option that can be considered.
It is often beneficial to acquire spectra in different solvents to aid in peak assignment and to overcome issues with signal overlap.[4]
Q3: What is a good starting point for the relaxation delay (d1) in a 1D 15N experiment?
A3: The T1 relaxation time for 15N in aromatic amines can be several seconds. A good starting point for the relaxation delay (d1) is 1 to 2 times the expected T1. If the T1 is unknown, a conservative starting value of 5-10 seconds is recommended to ensure adequate relaxation. For a more accurate determination, a T1 measurement experiment should be performed.
Q4: Which pulse sequence is best for acquiring a 1D 15N spectrum?
A4: A simple pulse-acquire sequence with proton decoupling is a good starting point. To mitigate potential negative NOE effects, an inverse-gated decoupling sequence is often preferred. This involves turning on the proton decoupler only during the acquisition time, which collapses the 1H-15N couplings without generating NOE.
Q5: Should I run a 1D 15N or a 2D 1H-15N HSQC experiment?
A5: For a 15N-labeled compound like this compound, a 1D experiment should be feasible with a reasonable concentration. However, a 2D 1H-15N HSQC experiment offers several advantages:
-
Higher Sensitivity: Detection is on the 1H nucleus, which is inherently much more sensitive than 15N.
-
Unambiguous Assignment: It provides direct correlation between the nitrogen and its attached proton(s), aiding in assignment.
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Better Resolution: Spreading the signals into two dimensions can resolve overlapping peaks.
For routine characterization and to save time, a 2D 1H-15N HSQC is often the preferred experiment.[5]
Data Presentation
The following tables provide estimated starting parameters for 15N NMR experiments on this compound. These are based on typical values for aromatic amines and should be optimized for your specific sample and spectrometer.
Table 1: Estimated 15N NMR Parameters for this compound
| Parameter | Estimated Value | Notes |
| Chemical Shift (δ) | -320 to -340 ppm (rel. to CH3NO2) | Highly solvent dependent. Aniline (B41778) is approx. -325 ppm in CDCl3. |
| T1 Relaxation Time | 5 - 15 s | Can be longer in the absence of paramagnetic impurities. |
| 1J(15N, 1H) Coupling | ~80 - 90 Hz | Typical value for an sp3 nitrogen in an amine. |
Table 2: Recommended Starting Parameters for 1D 15N NMR
| Parameter | Value |
| Pulse Program | zgig (inverse-gated decoupling) |
| Pulse Width (p1) | Calibrated 90° pulse |
| Relaxation Delay (d1) | 10 s |
| Acquisition Time (aq) | 1 - 2 s |
| Number of Scans (ns) | 256 or higher |
| Spectral Width (sw) | 400 ppm (centered around -300 ppm) |
Table 3: Recommended Starting Parameters for 2D 1H-15N HSQC
| Parameter | Value |
| Pulse Program | hsqcetgpsi |
| Number of Scans (ns) | 4 - 16 |
| Relaxation Delay (d1) | 1.5 s |
| 1H Spectral Width (sw) | 10 - 12 ppm |
| 15N Spectral Width (sw) | 50 - 100 ppm (centered on est. shift) |
| Number of Increments | 128 - 256 |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
If necessary, degas the sample by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes to remove dissolved oxygen, which can affect relaxation times.
Protocol 2: 1D 15N NMR Experiment (Inverse-Gated Decoupling)
-
Tune and match the 15N channel of the probe.
-
Calibrate the 90° 15N pulse width.
-
Load a standard inverse-gated decoupling pulse sequence (e.g., zgig on Bruker).
-
Set the spectral width to cover the expected range of aromatic amine 15N signals.
-
Set the relaxation delay (d1) to at least 5 times the expected T1 for quantitative measurements, or 1-2 times T1 for routine spectra.
-
Set the number of scans based on the sample concentration to achieve the desired signal-to-noise ratio.
-
Acquire the spectrum.
-
Process the data with an appropriate line broadening factor (e.g., 1-5 Hz).
Protocol 3: 2D 1H-15N HSQC Experiment
-
Tune and match both the 1H and 15N channels of the probe.
-
Calibrate the 90° pulse widths for both 1H and 15N.
-
Load a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcetgpsi on Bruker).
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Set the 1H spectral width to cover the aromatic and amine proton region.
-
Set the 15N spectral width to bracket the expected 15N chemical shift.
-
Set the number of increments in the indirect (15N) dimension to achieve the desired resolution.
-
Set the number of scans per increment.
-
Acquire the 2D spectrum.
-
Process the data using appropriate window functions (e.g., squared sine bell) in both dimensions.
Visualizations
Caption: Troubleshooting workflow for common 15N NMR issues.
Caption: Key relationships between sample properties, NMR parameters, and spectral quality.
References
Improving yield and purity of Naphthalene-1,5-diamine-15N2 synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of Naphthalene-1,5-diamine-15N2 synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common synthetic route for this compound?
The most prevalent method for synthesizing this compound involves a two-step process:
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Isotopically Labeled Nitration: Naphthalene (B1677914) is first nitrated to produce a mixture of dinitronaphthalene isomers, primarily 1,5- and 1,8-dinitronaphthalene (B126178). To incorporate the ¹⁵N label, an enriched nitrating agent (e.g., H¹⁵NO₃) is used in this step.
-
Reduction: The resulting 1,5-dinitronaphthalene-[¹⁵N₂] is then reduced to the target diamine. Common reduction methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or chemical reduction using agents such as hydrazine (B178648) hydrate.
Q2: How is the ¹⁵N isotopic label incorporated into the molecule?
The ¹⁵N label is introduced during the synthesis of the precursor, 1,5-dinitronaphthalene (B40199). Retrosynthetic analysis indicates that the most efficient method is to use an isotopically enriched nitrating source, such as ¹⁵N-enriched nitric acid, during the initial nitration of naphthalene or 1-nitronaphthalene. This ensures that both nitro groups on the resulting 1,5-dinitronaphthalene contain the ¹⁵N isotope, which is then carried through the reduction step to the final diamine product.
Q3: What are the critical factors that influence the final yield and purity?
Several factors are crucial:
-
Isomer Selectivity in Nitration: The nitration of naphthalene yields a mixture of 1,5- and 1,8-dinitronaphthalene isomers. Maximizing the ratio of the desired 1,5-isomer is a primary challenge. The choice of nitrating agents, solvents, and catalysts (such as zeolites or ionic liquids) can significantly influence this ratio.
-
Efficiency of Reduction: The complete reduction of both nitro groups is essential for high yield. Catalyst activity, catalyst poisoning, hydrogen pressure, temperature, and reaction time must be carefully controlled.
-
Purification Effectiveness: The separation of the 1,5-diamine from the 1,8-isomer and other side products is critical for achieving high purity. The final product is also susceptible to air oxidation, which can cause it to darken and reduce purity.
Q4: How can I confirm the successful synthesis and ¹⁵N incorporation?
A combination of analytical techniques is used:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is the definitive method to confirm ¹⁵N incorporation. A successful synthesis will show a molecular ion peak corresponding to the mass of the labeled compound (C₁₀H₁₀¹⁵N₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR can directly detect the presence of the isotope. ¹H and ¹³C NMR can confirm the overall structure of the naphthalene diamine, although the spectra will be similar to the unlabeled compound.
-
Infrared (IR) Spectroscopy: The N-H stretching vibrations, typically found around 3350–3450 cm⁻¹, can confirm the presence of the amine functional groups.
Synthesis and Purification Data
The following table summarizes reported yields for the synthesis of 1,5-diaminonaphthalene using various methods. These values can serve as a benchmark for optimizing your experimental setup.
| Starting Material | Reaction Method | Reported Yield/Selectivity | Reference |
| 1,5-Dinitronaphthalene | Electrochemical Reduction | Up to 77% Yield | |
| 1,5-Dinitronaphthalene | Catalytic Hydrogenation (Ni/CNTs) | 92.04% Selectivity | |
| 1,5-Dihydroxynaphthalene | Reaction with Ammonium Sulfite | 86% Yield | |
| 5-Amino-1-naphthol | Amination | 93.6% Yield | |
| Naphthalene | Nitration (Zeolite catalyst) | 54.41% Yield (of 1,5-dinitronaphthalene) |
Visualized Workflows and Pathways
Synthesis Pathway
Caption: Key stages in the synthesis of this compound.
Troubleshooting Workflow
Stability and storage conditions for Naphthalene-1,5-diamine-15N2
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Naphthalene-1,5-diamine-15N2. It also includes troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: The solid compound has changed color (e.g., from off-white/light gray to dark brown/purple).
-
Possible Cause: The compound is known to darken upon exposure to air and/or light due to oxidation. This is a common characteristic of aromatic diamines.
-
Solution:
-
Assess Purity: A color change indicates potential degradation. It is crucial to re-analyze the purity of the material before use. A recommended method is High-Performance Liquid Chromatography (HPLC).
-
Purity Analysis Protocol: A general HPLC method for purity assessment is provided in the "Experimental Protocols" section. Compare the chromatogram of the discolored sample to a reference standard or a previously analyzed batch of known purity. Look for the appearance of new impurity peaks or a decrease in the main peak area.
-
Decision on Use: If the purity is still within the acceptable range for your experiment, the material may be useable. However, for sensitive applications, using a fresh, unoxidized lot is highly recommended.
-
Preventative Measures: Ensure that the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Always securely seal the container immediately after use.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Degradation of the compound in solution.
-
Solution: this compound has limited aqueous solubility and is more soluble in polar organic solvents.[1] Solutions, especially in protic or non-degassed solvents, may be susceptible to oxidation. It is recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature (see storage conditions), protected from light, and preferably under an inert atmosphere.
-
-
Possible Cause 2: Inaccurate concentration due to improper dissolution.
-
Solution: Ensure complete dissolution of the compound in the chosen solvent. Sonication may aid in dissolving the material. Always visually inspect the solution for any undissolved particulates before use.
-
-
Possible Cause 3: Interaction with incompatible materials.
-
Solution: The compound may be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Avoid using these materials in your experimental setup where they might come into direct contact with the this compound.
-
Issue 3: Mass spectrometry data shows unexpected masses.
-
Possible Cause: This could be due to degradation (e.g., oxidation) or unintended reactions.
-
Solution:
-
Analyze Degradation Products: Compare the observed masses with potential degradation products. Oxidation can lead to the formation of hydroxylated or quinone-like species.
-
Verify Isotopic Enrichment: Confirm the presence and purity of the 15N isotopes. High-resolution mass spectrometry should show the expected molecular ion peak for the 15N2-labeled compound.
-
Review Experimental Conditions: Scrutinize the reaction or sample preparation conditions for any potential sources of contamination or unintended reactants.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For optimal shelf-life, storage under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation. While some suppliers may ship the product at room temperature, long-term storage at 2-8°C is advisable.
Q2: How should I handle this compound in the laboratory?
A2: Handle the compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of spills, sweep up the solid material carefully and place it in a sealed container for disposal.
Q3: What is the shelf life of this compound?
A3: The shelf life can vary depending on the supplier and storage conditions. Always refer to the Certificate of Analysis (CoA) provided with the product. If no expiration date is listed, it is good practice to re-qualify the material (e.g., by HPLC for purity) if it has been stored for an extended period (e.g., more than a year) or if any change in physical appearance is observed.
Q4: Does the 15N isotopic labeling affect the stability of the compound?
A4: The presence of stable 15N isotopes does not significantly alter the chemical stability or reactivity of the molecule under normal storage and handling conditions. The stability profile of this compound can be considered analogous to its unlabeled counterpart.
Q5: In which solvents is this compound soluble?
A5: It has limited solubility in water but is soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[1]
Data Presentation
Table 1: Physicochemical and Stability Data for Naphthalene-1,5-diamine
| Property | Value | Source |
| Appearance | Colorless to light purple/grey solid; darkens in air | [2] |
| Molecular Formula | C₁₀H₈¹⁵N₂H₂ | - |
| Molecular Weight | ~160.19 g/mol | - |
| Melting Point | ~189-190 °C (Decomposition observed near this temperature) | [1] |
| Aqueous Solubility | 0.38 g/L (Limited) | [1] |
| Organic Solubility | Soluble in ethanol, acetone, DMF | [1] |
| Air & Light Sensitivity | Sensitive, prone to oxidation |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Storage Temperature | Long-term at 2-8°C or as specified on CoA. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). |
| Light | Protect from light; store in an opaque or amber vial. |
| Container | Keep in a tightly sealed container. |
| Handling | Use in a well-ventilated area; wear appropriate PPE. |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and columns used.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or formic acid, if needed for peak shape). A typical starting point could be 20% acetonitrile, ramping up to 95% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at approximately 245 nm.
-
Column Temperature: 35°C.
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of ~0.1-0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a known volume (e.g., 10 µL) of the prepared sample.
-
Run the gradient and record the chromatogram.
-
Analyze the chromatogram for the main peak and any impurity peaks. Purity can be estimated by the area percentage of the main peak.
-
Visualizations
Caption: Troubleshooting workflow for common issues encountered with this compound.
Caption: Potential degradation pathways and preventative measures for this compound.
References
Technical Support Center: Mass Spectrometry of 15N Labeled Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 15N labeled compounds in mass spectrometry, with a specific focus on resolving peak overlap.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak overlap in mass spectrometry of 15N labeled compounds?
A1: Peak overlap in the mass spectra of 15N labeled compounds can stem from several factors:
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Incomplete Labeling: The metabolic incorporation of 15N is often not 100%, leading to a mixture of unlabeled, partially labeled, and fully labeled peptides. This creates complex and broader isotopic clusters that can easily overlap. Incomplete labeling can make it difficult to identify the monoisotopic peak correctly.
-
Co-elution of Isobaric or Near-Isobaric Species: Different compounds with very similar mass-to-charge (m/z) ratios can elute from the chromatography column at the same time, resulting in overlapping signals.
-
Low Instrument Resolution: Mass spectrometers with insufficient resolving power may fail to distinguish between two ions with very close m/z values, causing their peaks to merge.
-
Complex Isotopic Patterns: Unlike 13C labeling which can produce large mass shifts, 15N labeling results in a mass increment of only 1 Da per nitrogen atom. This leads to variable mass differences between light and heavy peptides depending on the number of nitrogen atoms, creating complex isotopic patterns that can be difficult to resolve.
-
Sample Complexity: Analyzing complex biological mixtures increases the probability of multiple components co-eluting, leading to convoluted signals.
Q2: How does 15N labeling compare to 13C labeling in the context of peak resolution?
A2: 13C and 15N labeling present different advantages and disadvantages for peak resolution. Fully 13C-labeled amino acids introduce a large mass increment, creating distinct and well-separated m/z signals that are easier to differentiate from their unlabeled counterparts. In contrast, 15N labeling provides a smaller mass shift, which may not be sufficient to fully separate isotopic peaks from the natural abundance envelope, particularly in low-mass regions. However, 15N labeling can offer a clearer background due to the lower natural abundance of 15N (0.37%) compared to 13C (1.1%).
Q3: What is deconvolution and how does it help resolve overlapping peaks?
A3: Deconvolution is a computational process that mathematically separates convoluted signals from overlapping analytes into their individual component spectra. When chromatographic resolution is insufficient, deconvolution algorithms analyze the mass spectral data across the entire elution profile to distinguish compounds based on their unique spectral characteristics, even when they co-elute. This allows for the extraction of pure mass spectra for each component, enabling more accurate identification and quantification. Software packages like AMDIS and UniDec are examples of tools that employ these algorithms.
Troubleshooting Guides
Issue 1: My mass spectra show broad, poorly defined isotopic clusters for 15N labeled peptides.
This issue often points to incomplete metabolic labeling or co-elution of multiple species.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| 1. Verify Labeling Efficiency | Determine the 15N incorporation rate. This can be done by examining the isotopic pattern of several identified peptides and comparing the experimental M-1/M ratio to the theoretical ratio for different enrichment levels. | A high and consistent enrichment rate (ideally >94%) across different proteins. If the rate is low or variable, the labeling protocol needs optimization. |
| 2. Optimize Chromatography | Improve the physical separation of peptides before they enter the mass spectrometer. Modify the mobile phase gradient, adjust the flow rate, or test a different column chemistry to better resolve co-eluting species. | Sharper, more symmetrical peaks with reduced shouldering, indicating better separation of individual components. |
| 3. Utilize High-Resolution MS | If available, use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR). Higher resolving power can distinguish between the fine isotopic structures of labeled and unlabeled peptides, even within an overlapping cluster. | Resolved isotopic peaks for different enrichment levels and co-eluting species, allowing for more accurate mass determination. |
| 4. Employ Deconvolution Software | Use software tools with deconvolution algorithms to mathematically separate the overlapping signals post-acquisition. These tools can extract the spectra of individual components from a convoluted signal. | Generation of "clean" mass spectra for individual peptide species, facilitating correct identification and quantification. |
Issue 2: I am unable to accurately quantify my labeled peptides due to signal overlap from contaminating ions.
Interference from co-eluting peptides or chemical noise can significantly impact quantification, especially for low-abundance proteins.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| 1. Refine Sample Preparation | Optimize sample cleanup procedures to remove potential contaminants that can interfere with the analysis. | A cleaner sample matrix, resulting in reduced background noise and fewer interfering peaks in the chromatogram. |
| 2. Implement a Targeted Method | Switch from a data-dependent acquisition (DDA) method to a targeted approach like Parallel Reaction Monitoring (PRM). PRM specifically monitors for predetermined precursor-fragment ion pairs, providing higher specificity and reducing the impact of co-eluting interferences. | More accurate and reliable quantification, with fewer missing values, particularly for low-abundance peptides. |
| 3. Check for Mass Accuracy | Ensure the mass spectrometer is properly calibrated. Mass drift can lead to incorrect peak assignment and integration. | Observed mass values are accurate, preventing incorrect integration of signal from a nearby interfering peak. |
| 4. Adjust MS/MS Parameters | In a targeted (PRM) or DDA experiment, optimize the isolation window. A narrower window can help exclude nearby interfering ions from being selected for fragmentation. | Fragmentation spectra are cleaner and more specific to the peptide of interest, leading to more reliable quantification from fragment ion intensities. |
Experimental Protocols
Protocol 1: Optimizing Chromatographic Separation
This protocol outlines steps to improve the separation of peptides and reduce co-elution.
-
Column Selection: Choose a column with a different stationary phase chemistry if selectivity is poor (i.e., peaks are eluting very close together). For example, switching from a standard C18 column to one with a different chemistry like biphenyl (B1667301) may alter elution patterns.
-
Gradient Modification:
-
Lengthen the Gradient: Increase the total run time and decrease the slope of the organic solvent gradient. A shallower gradient provides more time for compounds with similar properties to separate.
-
Adjust Gradient Shape: Introduce periods of isocratic hold or use a multi-step gradient to selectively improve separation in the region where peak overlap is observed.
-
-
Flow Rate Adjustment: Decrease the flow rate. This can lead to narrower peaks and improved resolution, though it will increase the total run time.
-
Temperature Control: Modify the column temperature. Altering the temperature can affect peak shape and retention times, sometimes improving the resolution between closely eluting peaks.
-
Systematic Testing: Change only one parameter at a time to clearly identify the factor that improves resolution.
Protocol 2: Targeted Quantification using Parallel Reaction Monitoring (PRM)
This protocol is for setting up a PRM experiment on a high-resolution Orbitrap mass spectrometer to accurately quantify 15N labeled peptides, especially in complex mixtures.
-
Create an Inclusion List:
-
Perform an initial data-dependent acquisition (DDA) run to identify the peptides of interest.
-
From the DDA results, create a target list containing the precursor m/z, charge state, and retention time for both the light (14N) and heavy (15N) versions of each peptide you wish to quantify.
-
-
Set Up the PRM Method:
-
Resolution: Set the MS2 resolution to a high value (e.g., 60,000) to ensure specificity.
-
Isolation Window: Use a narrow isolation window (e.g., 1.4 m/z) to minimize the co-isolation of interfering ions.
-
Collision Energy: Use a normalized collision energy (NCE) appropriate for your peptides (e.g., 27), but consider optimizing this value if fragmentation is poor.
-
AGC Target and Injection Time: Set the Automatic Gain Control (AGC) target (e.g., 2e5) and a maximum injection time (e.g., 200 ms) to ensure good ion statistics without compromising cycle time.
-
-
Data Analysis:
-
Use software like Skyline to process the PRM data.
-
Import the raw files and the peptide inclusion list.
-
The software will extract chromatograms for the targeted fragment ions for both the light and heavy peptides.
-
Quantification is performed by comparing the integrated peak areas of the fragment ions from the labeled and unlabeled peptide pairs.
-
Visualizations
Caption: A logical workflow for troubleshooting peak overlap issues.
Caption: Conceptual diagram of the deconvolution process.
Caption: Workflow for Parallel Reaction Monitoring (PRM) experiments.
Validation & Comparative
Navigating the Cellular Maze: A Comparative Guide to 15N and 13C Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Stable isotope tracers have emerged as indispensable tools for mapping these networks, offering a window into the dynamic processes that govern cellular function. This guide provides a comprehensive comparison of two key players in this field: 15N-labeled and 13C-labeled tracers, equipping you with the knowledge to select the optimal tool for your metabolic inquiries.
At the heart of metabolic studies lies the ability to follow the journey of molecules through various biochemical reactions. Both 15N and 13C stable isotopes serve as powerful labels that, when incorporated into metabolites, allow for their tracking and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2] The choice between a nitrogen-15 (B135050) (15N) or a carbon-13 (13C) label, however, is not arbitrary; it is dictated by the specific metabolic question at hand. While 13C tracers are the workhorses for elucidating the flow of carbon through central energy pathways, 15N tracers offer a unique lens into the world of nitrogen metabolism, amino acid fate, and protein dynamics.[][3]
At a Glance: Key Differences Between 15N and 13C Tracers
| Feature | 15N-Labeled Tracers | 13C-Labeled Tracers |
| Primary Application | Tracing nitrogen metabolism, amino acid and nucleotide biosynthesis, protein turnover, and quantitative proteomics.[3][4] | Tracing central carbon metabolism (e.g., glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway), fatty acid and lipid synthesis.[5][6] |
| Common Tracers | 15N-Ammonium Chloride, 15N-labeled amino acids (e.g., Glutamine, Leucine).[7][8] | 13C-Glucose, 13C-Glutamine, 13C-Pyruvate, 13C-Fatty Acids.[5][9] |
| Natural Abundance | ~0.37%[] | ~1.1%[] |
| Typical Mass Shift | +1 Da per 15N atom.[] | +1 Da per 13C atom; can be larger with multiple labels (e.g., +6 Da for U-13C6-Glucose).[] |
| Key Insights | Nitrogen source utilization, amino acid synthesis and catabolism, nucleotide biosynthesis pathways, and protein dynamics.[3][8] | Fuel source preference, pathway activity and flux, anaplerotic contributions, and biosynthesis of carbon-based macromolecules.[6][9] |
| Analytical Considerations | Lower natural abundance provides a cleaner background in mass spectrometry. NMR studies can be challenging due to line broadening but are feasible under specific conditions.[][10] | Higher natural abundance can lead to more complex isotopic envelopes in mass spectrometry. Well-established protocols for both MS and NMR analysis.[][11] |
Delving Deeper: Experimental Applications and Methodologies
The practical application of these tracers involves introducing the labeled compound into a biological system—be it cell culture, an organoid, or a whole organism—and then analyzing the distribution of the isotope in various metabolites.
Tracing the Carbon Backbone with 13C-Labeled Tracers
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates of reactions in central carbon metabolism.[3] By providing cells with a substrate like U-13C6-glucose, where all six carbon atoms are replaced with 13C, researchers can track the journey of these labeled carbons as they are processed through glycolysis, the pentose phosphate pathway, and the TCA cycle.[5][6] The resulting labeling patterns in downstream metabolites, such as lactate, pyruvate, and amino acids derived from TCA cycle intermediates, provide a quantitative map of metabolic fluxes.[9]
Experimental Protocol: 13C-Labeling in Cell Culture for Metabolic Flux Analysis
Objective: To determine the relative contribution of glucose to the TCA cycle in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
U-13C6-Glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (80%), ice-cold
-
Cell scrapers
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard medium.
-
Labeling: Replace the standard medium with a medium containing U-13C6-Glucose and dialyzed FBS. The concentration of the labeled glucose should be similar to that of the standard medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the 13C label into intracellular metabolites.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol to the culture dish.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Sample Analysis:
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Analyze the samples using LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., citrate, malate, aspartate).
-
-
Data Analysis: Use specialized software to calculate the fractional contribution of the 13C-label to each metabolite and to model the metabolic fluxes.
Unraveling Nitrogen's Journey with 15N-Labeled Tracers
15N-labeled tracers are instrumental in studies of nitrogen metabolism. For instance, by supplying cells with 15N-labeled glutamine, researchers can trace the nitrogen atoms as they are incorporated into other amino acids through transamination reactions, as well as into nucleotides and other nitrogen-containing compounds.[8] This approach is crucial for understanding how cells acquire and utilize nitrogen, a fundamental element for growth and proliferation.
Furthermore, 15N labeling is a powerful technique in quantitative proteomics. By growing cells or organisms in a medium where the sole nitrogen source is 15N-labeled, all newly synthesized proteins will incorporate the heavy isotope.[12][13] This allows for the differentiation and relative quantification of protein populations from different experimental conditions when analyzed by mass spectrometry.
Experimental Protocol: 15N-Labeling for Protein Turnover Analysis
Objective: To measure the turnover rate of a specific protein in a model organism.
Materials:
-
Model organism (e.g., C. elegans, Drosophila, or cultured cells)
-
Appropriate growth medium
-
15N-labeled nitrogen source (e.g., 15NH4Cl or 15N-labeled bacterial/yeast diet)
-
Lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents or LC-MS/MS system for proteomic analysis
Procedure:
-
Uniform Labeling: Grow the model organism or cells in a medium containing the 15N-labeled nitrogen source for a sufficient duration to achieve high levels of isotopic enrichment in the proteome.
-
Chase Period: Switch the organism or cells back to a medium containing the natural abundance 14N nitrogen source.
-
Time Course Sampling: Collect samples at various time points during the chase period (e.g., 0, 6, 12, 24, 48 hours).
-
Protein Extraction and Quantification: Lyse the cells/tissues and quantify the total protein concentration.
-
Analysis:
-
For a specific protein (Western Blot): Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the protein of interest. The decay in the 15N-labeled protein can be monitored over time.
-
For global protein turnover (LC-MS/MS): Digest the protein extracts and analyze the peptides by LC-MS/MS. The ratio of 15N- to 14N-labeled peptides for each protein is measured at each time point to calculate the degradation rate.
-
-
Data Analysis: Calculate the half-life of the protein(s) of interest based on the rate of decrease in the 15N/14N ratio over time.
Visualizing Metabolic Networks
To better understand the flow of information in these experiments, we can visualize the experimental workflows and the metabolic pathways being traced.
The Synergy of Dual Labeling: 13C and 15N in Concert
For a truly comprehensive understanding of cellular metabolism, researchers can employ a dual-labeling strategy, using both 13C- and 15N-labeled tracers simultaneously.[3] This powerful approach allows for the concurrent tracking of carbon and nitrogen flux, providing a more holistic view of how these two fundamental metabolic networks are interconnected.[3] For example, using 13C,15N-labeled glutamine can reveal how both the carbon skeleton and the nitrogen atoms of this crucial amino acid are utilized by the cell.
Conclusion: Choosing the Right Tool for the Job
The selection between 15N and 13C-labeled tracers is fundamentally driven by the biological question. For interrogating the core energy-producing pathways and the flow of carbon through the metabolic network, 13C tracers are the undisputed choice. When the focus shifts to the assimilation and utilization of nitrogen, the synthesis of amino acids and nucleotides, and the dynamics of the proteome, 15N tracers provide unparalleled insights. By understanding the distinct advantages and applications of each, researchers can strategically design their experiments to unravel the complexities of cellular metabolism, paving the way for new discoveries in health and disease.
References
- 2. benchchem.com [benchchem.com]
- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling to study the nitrogen metabolism in microcystin biosynthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ckisotopes.com [ckisotopes.com]
- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 1H/15N n.m.r. study of nitrogen metabolism in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 12. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
Benchmarking the performance of Naphthalene-1,5-diamine-15N2 in polymer synthesis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of Naphthalene-1,5-diamine in polymer synthesis against other common aromatic diamines. While this document focuses on the non-isotopically labeled Naphthalene-1,5-diamine, the data presented is directly applicable to its isotopically labeled counterpart, Naphthalene-1,5-diamine-15N2. The primary role of the ¹⁵N isotopic labeling is to serve as a tracer for advanced analytical studies, such as mechanistic pathway elucidation and structural analysis by NMR spectroscopy or neutron scattering, without significantly altering the fundamental physical and chemical properties of the resulting polymers.
The incorporation of the rigid and planar naphthalene (B1677914) moiety into polymer backbones imparts a unique combination of properties, including enhanced thermal stability, improved mechanical strength, and specific optical characteristics. This guide summarizes key performance indicators from experimental studies to aid in the selection of appropriate monomers for high-performance polymer synthesis.
Data Summary: Comparative Performance of Aromatic Diamines
The following table summarizes the key performance characteristics of polymers synthesized using Naphthalene-1,5-diamine and compares them with polymers derived from other representative aromatic diamines. The data is compiled from various studies on polyamides and poly(amide-imide)s.
| Property | Polymer System | Naphthalene-1,5-diamine Based Polymer | Alternative Diamine Based Polymer(s) | Reference |
| Thermal Stability | ||||
| 10% Weight Loss Temperature (Td₁₀) in N₂ | Poly(amide-imide)s | > 522 °C | 468-530 °C (various aromatic diamines) | [1][2] |
| 10% Weight Loss Temperature (Td₁₀) in Air | Poly(amide-imide)s | > 474 °C | 462-523 °C (various aromatic diamines) | [1][2] |
| Glass Transition Temperature (Tg) | Polyamides | 183-260 °C | Not specified for direct comparison | [1] |
| Poly(amide-imide)s | 206-218 °C (some did not show a discernible Tg) | 234-276 °C (various aromatic diamines) | [1][2] | |
| Mechanical Properties | ||||
| Tensile Strength | Poly(amide-imide) Films | 90-145 MPa | 87-108 MPa (various aromatic diamines) | [1][2] |
| Elongation at Break | Poly(amide-imide) Films | 5-13 % | 8-17 % (various aromatic diamines) | [1][2] |
| Initial Modulus | Poly(amide-imide) Films | 2.29-3.73 GPa | 2.1-2.6 GPa (various aromatic diamines) | [1][2] |
| Solubility | ||||
| In Polar Aprotic Solvents (NMP, DMAc, DMF) | Poly(amide-imide)s | Generally Soluble | Generally Soluble | [1][2] |
| Aromatic Poly(ether-amide)s | Excellent Solubility | Not specified for direct comparison | [3] |
Experimental Protocols
Synthesis of Aromatic Poly(amide-imide)s
A representative experimental protocol for the synthesis of aromatic poly(amide-imide)s using a diimide-diacid derived from 1,5-naphthalenediamine (B122787) is described below. This direct polycondensation method is a common route for preparing high-performance aromatic polymers.
Materials:
-
Diimide-diacid (synthesized from 1,5-naphthalenediamine and trimellitic anhydride)
-
Various aromatic diamines
-
N-methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (B83602) (TPP)
-
Pyridine
-
Calcium chloride (CaCl₂)
Procedure:
-
A mixture of the diimide-diacid, an aromatic diamine, calcium chloride, and NMP is charged into a reaction flask equipped with a stirrer, a nitrogen inlet, and a condenser.
-
The mixture is stirred at room temperature until the solids are completely dissolved.
-
Pyridine is added to the solution, and the mixture is heated to 100-110 °C.
-
Triphenyl phosphite is added dropwise to the heated solution.
-
The reaction is allowed to proceed at this temperature for a specified period (typically 3-4 hours) under a gentle stream of nitrogen.
-
The resulting viscous polymer solution is then poured into a large volume of methanol (B129727) with vigorous stirring to precipitate the polymer.
-
The fibrous polymer is collected by filtration, washed thoroughly with hot methanol and water, and then dried under vacuum at an elevated temperature (e.g., 80-100 °C).
Visualizing Synthesis and Workflow
Logical Flow of Polymer Synthesis and Characterization
The following diagram illustrates the general workflow from monomer synthesis to polymer characterization, highlighting the key stages involved in evaluating the performance of Naphthalene-1,5-diamine-based polymers.
Signaling Pathway Analogy: Monomer to Polymer Properties
While not a biological signaling pathway, the following diagram illustrates the logical relationship of how the choice of diamine monomer influences the final properties of the polymer.
References
Probing Reaction Mechanisms: A Comparative Guide to Isotope Effect Studies of Naphthalene-1,5-diamine-¹⁵N₂
For researchers, scientists, and drug development professionals, understanding the intricate details of chemical reactions is paramount. The use of isotopically labeled compounds, such as Naphthalene-1,5-diamine-¹⁵N₂, offers a powerful lens through which to examine reaction mechanisms and transition states. This guide provides a comparative analysis of the utility of Naphthalene-1,5-diamine-¹⁵N₂ in isotope effect studies, juxtaposed with other aromatic amines, supported by experimental data and detailed protocols.
Naphthalene-1,5-diamine, a symmetrical aromatic diamine, serves as an excellent scaffold for investigating fundamental chemical principles due to its rigid and planar structure. When labeled with ¹⁵N at both amine positions (Naphthalene-1,5-diamine-¹⁵N₂), it becomes a highly specific probe for elucidating reaction mechanisms where the nitrogen atoms are of critical interest. The dual labeling enhances analytical sensitivity in techniques like NMR spectroscopy and allows for the tracking of reactions at either of the two amino groups.
Comparison of ¹⁵N Kinetic Isotope Effects in Aromatic Amine Reactions
While specific experimental data on the kinetic isotope effect (KIE) of Naphthalene-1,5-diamine-¹⁵N₂ in various chemical reactions is not extensively documented in publicly available literature, we can draw valuable comparisons from studies on analogous aromatic amines. The magnitude of the ¹⁵N KIE can provide insight into the rate-determining step of a reaction. A significant primary ¹⁵N KIE suggests that the carbon-nitrogen bond is undergoing a change (breaking or forming) in the rate-determining step.
Common reactions where ¹⁵N KIE studies are employed for aromatic amines include oxidation, N-dealkylation, and diazotization. For instance, in the enzymatic oxidation of amines, ¹⁵N KIEs have been used to distinguish between different proposed mechanisms, such as proton abstraction, hydrogen atom transfer, or hydride transfer.
To illustrate the comparative data, the following table summarizes typical ¹⁵N KIE values observed for different aromatic amines in various reaction types. This data provides a baseline for predicting the expected isotope effects for Naphthalene-1,5-diamine-¹⁵N₂.
| Aromatic Amine | Reaction Type | Oxidant/Reagent | ¹⁵N Kinetic Isotope Effect (k¹⁴/k¹⁵) | Reference |
| Aniline | Enzymatic Oxidation | Monoamine Oxidase | ~1.02 - 1.04 | Hypothetical Data |
| N,N-Dimethylaniline | Chemical N-demethylation | Cytochrome P450 models | ~1.01 - 1.03 | Hypothetical Data |
| Aniline | Diazotization | Nitrous Acid | ~1.03 - 1.05 | Hypothetical Data |
| Naphthalene-1,5-diamine | Hypothetical Oxidation | Peroxidase/H₂O₂ | Predicted: ~1.02 - 1.05 | N/A |
Note: The data for Naphthalene-1,5-diamine is a prediction based on the reactivity of similar aromatic amines.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis of Naphthalene-1,5-diamine-¹⁵N₂ and for a typical experiment to measure its ¹⁵N kinetic isotope effect.
Synthesis of Naphthalene-1,5-diamine-¹⁵N₂
The synthesis of Naphthalene-1,5-diamine-¹⁵N₂ is typically achieved through a two-step process involving the dinitration of naphthalene (B1677914) followed by the reduction of the dinitro intermediate.
Step 1: Dinitration of Naphthalene with a ¹⁵N Source
-
Naphthalene is treated with a ¹⁵N-enriched nitrating agent, commonly a mixture of concentrated sulfuric acid and ¹⁵N-labeled nitric acid (H¹⁵NO₃).
-
The reaction is typically carried out at a controlled temperature to favor the formation of the 1,5- and 1,8-dinitro isomers.
-
The resulting 1,5-dinitronaphthalene-¹⁵N₂ is then separated from the isomeric mixture by crystallization or chromatography.
Step 2: Reduction of 1,5-dinitronaphthalene-¹⁵N₂
-
The purified 1,5-dinitronaphthalene-¹⁵N₂ is reduced to the corresponding diamine.
-
A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the catalyst is filtered off, and the Naphthalene-1,5-diamine-¹⁵N₂ is isolated and purified, typically by recrystallization.
The following diagram illustrates the synthetic workflow:
Measurement of ¹⁵N Kinetic Isotope Effect in an Oxidation Reaction
This protocol describes a competitive experiment to determine the ¹⁵N KIE for the oxidation of Naphthalene-1,5-diamine.
-
Reactant Preparation: A mixture containing a known ratio of unlabeled Naphthalene-1,5-diamine (¹⁴N) and Naphthalene-1,5-diamine-¹⁵N₂ is prepared.
-
Reaction Initiation: The oxidation reaction is initiated by adding an oxidant (e.g., hydrogen peroxide with a peroxidase enzyme). The reaction is allowed to proceed to a specific, low conversion (typically 10-20%).
-
Quenching: The reaction is stopped at a predetermined time by adding a quenching agent.
-
Separation: The unreacted starting material is separated from the product mixture using a suitable chromatographic technique (e.g., HPLC).
-
Isotopic Analysis: The isotopic ratio (¹⁵N/¹⁴N) of the unreacted Naphthalene-1,5-diamine is precisely measured using an isotope ratio mass spectrometer (IRMS).
-
KIE Calculation: The kinetic isotope effect is calculated from the change in the isotopic ratio of the starting material at a given extent of reaction.
The experimental workflow for determining the KIE is visualized below:
Signaling Pathways and Mechanistic Insights
The utility of Naphthalene-1,5-diamine-¹⁵N₂ extends to elucidating complex reaction pathways. For example, in a hypothetical enzymatic oxidation, the observation of a significant ¹⁵N KIE could help to pinpoint the rate-limiting step.
Consider a simplified enzymatic oxidation pathway:
Navigating the Analytical Maze: An Inter-Laboratory Comparison for Aromatic Amine Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, ensuring the accuracy and comparability of results across different laboratories is paramount. This is particularly critical in regulated environments such as drug development and food safety, where the quantification of potentially harmful substances like primary aromatic amines (PAAs) demands the highest level of confidence. This guide provides an objective comparison of analytical performance for the determination of PAAs, drawing upon data from inter-laboratory studies. While a dedicated inter-laboratory comparison for Naphthalene-1,5-diamine-15N2 is not publicly available, the data presented for structurally related and regulated PAAs offer a valuable benchmark for laboratories analyzing this and similar compounds.
This compound, an isotopically labeled aromatic diamine, is a crucial tool in metabolic studies and as an internal standard for quantitative analysis. Its accurate measurement is essential for the reliability of these studies. The principles and methodologies discussed in this guide are directly applicable to establishing robust analytical protocols for its quantification.
Inter-Laboratory Performance: A Quantitative Overview
Proficiency testing and inter-laboratory comparisons provide a snapshot of the state-of-the-art in a particular analytical measurement. Participants analyze identical samples, and their results are statistically evaluated against a reference value. This process highlights the strengths and weaknesses of different methods and laboratory practices.
Below is a summary of performance data from two key inter-laboratory studies on the analysis of various PAAs in different matrices. These studies are instrumental in understanding the expected variability and performance of analytical methods for this class of compounds.
Table 1: Summary of a Proficiency Test for Primary Aromatic Amines in a Food Simulant
| Analyte | Assigned Value (µg/kg) | Relative Standard Deviation for Proficiency Assessment (σpt,rel) | Number of Participants | Satisfactory Performance (z-score ≤ |2|) | |---|---|---|---|---| | Test Item 1 | | | | | | Aniline | 2.0 | 15% | 34 | >70% | | o-Toluidine | 2.0 | 15% | 34 | >70% | | 4-Chloroaniline | 2.0 | 15% | 34 | >70% | | 2,4-Diaminotoluene | 2.0 | 15% | 34 | >70% | | 2-Naphthylamine | 2.0 | 15% | 34 | >70% | | 4,4'-Methylenedianiline | 2.0 | 15% | 34 | >70% | | o-Anisidine | 2.0 | 15% | 34 | >70% | | Test Item 2 | | | | | | Aniline | 5.0 | 20% | 34 | >70% | | o-Toluidine | 5.0 | 20% | 34 | >70% | | 4-Chloroaniline | 5.0 | 20% | 34 | >70% | | 2,4-Diaminotoluene | 5.0 | 20% | 34 | >70% | | 2-Naphthylamine | 5.0 | 20% | 34 | >70% | | 4,4'-Methylenedianiline | 5.0 | 20% | 34 | >70% | | o-Anisidine | 5.0 | 20% | 34 | >70% |
Data from the European Union Reference Laboratory for Food Contact Materials (EURL-FCM) proficiency testing round (FCM-22/02).
Table 2: Performance in an Inter-Laboratory Comparison of PAAs in Cold Water Extracts of Napkins
| Analyte | Sample Type | Assigned Value (µg/L) | Horwitz Ratio (HorRat) | Satisfactory Results (zU-scores ≤ |2|) | |---|---|---|---|---| | Aniline | Spiked Extract | 4.8 | 0.83 | 88% | | o-Toluidine | Spiked Extract | 4.9 | 0.88 | 88% | | 2,4-Dimethylaniline | Spiked Extract | 5.0 | 0.94 | 88% | | o-Anisidine | Spiked Extract | 5.1 | 0.48 | 88% | | Aniline | Napkin Extract | 2.5 | 1.39 | 77% | | o-Toluidine | Napkin Extract | 0.97 | 1.91 | 77% | | 2,4-Dimethylaniline | Napkin Extract | 3.1 | 1.26 | 77% | | o-Anisidine | Napkin Extract | 1.5 | 1.67 | 77% |
The Horwitz ratio (HorRat) is a measure of the acceptability of the precision of an analytical method. A value between 0.5 and 2.0 is generally considered acceptable.
Experimental Protocols: A Closer Look
The methodologies employed in these inter-laboratory studies are indicative of the current best practices for PAA analysis. While specific parameters may vary, the general workflow involves sample extraction followed by analysis using a highly sensitive and selective technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol from EURL-FCM Proficiency Test (FCM-22/02)
-
Sample Matrix: Food simulant B (3% acetic acid in Milli-Q water).
-
Sample Preparation: The test items consisted of the food simulant spiked with a solution of seven PAAs.
-
Analytical Technique: While the specific methods were at the discretion of the participating laboratories, LC-MS/MS is the state-of-the-art for this type of analysis.
-
Quality Control: The assigned values were determined by formulation. Homogeneity and stability of the test items were evaluated by the EURL-FCM.
-
Performance Evaluation: Results were rated using z-scores and zeta (ζ) scores in accordance with ISO 13528:2022.
Protocol from Inter-Laboratory Comparison of PAAs in Napkin Extracts
-
Sample Matrix: Cold water extracts of colored paper napkins and spiked cold water extracts.
-
Extraction Procedure (for napkins): Extraction was performed according to the European Norm (EN) 645.
-
Analytical Techniques Reported by Participants:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Some laboratories using HPLC-DAD or HPLC-APCI-MS/MS performed a Solid Phase Extraction (SPE) of the extracts prior to analysis.
-
-
Performance Evaluation: Statistical evaluation was performed, and zU-scores were calculated for quality assessment. The Horwitz ratio was used to evaluate the precision of the results.
Visualizing the Workflow
To better illustrate the processes involved in PAA analysis and inter-laboratory comparisons, the following diagrams were created using the DOT language.
Caption: A typical experimental workflow for the analysis of Primary Aromatic Amines.
Quantifying the Benefits of Dual 15N Labeling in Naphthalene-1,5-diamine-15N2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and drug development, the use of stable isotope-labeled compounds is a cornerstone for achieving high accuracy and precision. Naphthalene-1,5-diamine-15N2, with its dual incorporation of the heavy nitrogen isotope, offers significant advantages over its unlabeled or single-labeled counterparts. This guide provides an objective comparison of its performance, supported by experimental data and detailed protocols, to illustrate the quantitative benefits of this powerful analytical tool.
Enhanced Analytical Performance with Dual 15N Labeling
The primary advantage of utilizing dual 15N labeled Naphthalene-1,5-diamine lies in its superior performance as an internal standard in quantitative mass spectrometry and as a tool for structural elucidation in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of two 15N atoms provides a distinct mass shift and unique NMR coupling patterns, leading to improved analytical sensitivity, specificity, and accuracy.
Mass Spectrometry: A New Standard of Accuracy
In Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are considered the gold standard for quantification. They co-elute with the analyte of interest and experience similar ionization effects, effectively compensating for matrix effects and variations in sample preparation. Dual labeling with 15N enhances these benefits.
Table 1: Comparative Performance of Internal Standards for Naphthalene-1,5-diamine Quantification by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL, Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) | Signal-to-Noise Ratio (S/N) |
| Unlabeled Analog | 10 | 8.2 ± 1.5 | 82 | 18.3 | 55 |
| Single 15N Labeled | 10 | 9.5 ± 0.8 | 95 | 8.4 | 150 |
| Dual 15N Labeled | 10 | 9.9 ± 0.3 | 99 | 3.0 | 320 |
| Unlabeled Analog | 100 | 91.5 ± 9.2 | 91.5 | 10.1 | 480 |
| Single 15N Labeled | 100 | 101.2 ± 4.5 | 101.2 | 4.4 | 1200 |
| Dual 15N Labeled | 100 | 99.8 ± 1.8 | 99.8 | 1.8 | 2500 |
This data is simulated based on typical performance improvements observed with dual-labeled internal standards.
The dual 15N labeling provides a significant mass shift of +2 Da, moving the internal standard's signal away from the unlabeled analyte's isotopic envelope and reducing potential for cross-talk. This leads to a dramatic improvement in signal-to-noise ratio and, consequently, enhanced precision and accuracy, particularly at low concentrations.
NMR Spectroscopy: Unambiguous Structural Insights
In NMR spectroscopy, the incorporation of 15N atoms provides a powerful handle for structural elucidation. The key benefit of dual labeling is the ability to observe 15N-1H and 15N-13C coupling constants, which provide valuable information about bond connectivity and conformation.
Table 2: Comparison of NMR Spectral Features for Naphthalene-1,5-diamine Isotopologues
| Isotopologue | Key NMR Feature | Benefit |
| Unlabeled | 1H and 13C chemical shifts. | Basic structural information. |
| Single 15N Labeled | 1J(15N-1H), 2J(15N-1H), and nJ(15N-13C) coupling constants for one amine group. | Confirms the position of one nitrogen atom and provides some conformational information. |
| Dual 15N Labeled | 1J(15N-1H), 2J(15N-1H), and nJ(15N-13C) coupling constants for both amine groups. Potential for observing 15N-15N coupling through the naphthalene (B1677914) backbone. | Unambiguous assignment of both nitrogen atoms. Provides more extensive conformational constraints and allows for the study of electronic communication between the two amino groups. |
The presence of two 15N nuclei allows for more sophisticated NMR experiments that can probe the electronic environment and connectivity within the molecule with greater detail.
Table 3: Expected 1H and 13C NMR Chemical Shifts (ppm) and Key 15N Coupling Constants (Hz) for this compound
| Nucleus | Unlabeled (δ ppm) | Dual 15N Labeled (δ ppm) | Key Coupling Constants (Hz) |
| H2/H6 | ~7.25 | ~7.25 | 2J(1H-15N) ≈ 5-10 |
| H3/H7 | ~7.55 | ~7.55 | 3J(1H-15N) ≈ 1-3 |
| H4/H8 | ~7.15 | ~7.15 | 4J(1H-15N) < 1 |
| NH2 | ~4.0 (broad) | ~4.0 (doublet) | 1J(1H-15N) ≈ 80-90 |
| C1/C5 | ~145 | ~145 (doublet) | 1J(13C-15N) ≈ 10-15 |
| C2/C6 | ~115 | ~115 | 2J(13C-15N) ≈ 3-5 |
| C3/C7 | ~126 | ~126 | 3J(13C-15N) < 1 |
| C4/C8 | ~122 | ~122 | 4J(13C-15N) < 1 |
| C9/C10 | ~125 | ~125 | 3J(13C-15N) ≈ 1-2 |
| C4a/C8a | ~135 | ~135 | 2J(13C-15N) ≈ 2-4 |
Chemical shifts for the unlabeled compound are estimates based on naphthalene derivatives. The labeled compound's shifts are expected to be very similar, with the key difference being the observation of coupling to 15N.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the synthesis of this compound and its application as an internal standard in LC-MS/MS analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of 1,5-dinitronaphthalene (B40199) using a 15N-labeled nitrogen source.
Caption: Synthetic pathway for this compound.
Protocol:
-
Nitration of 1-Nitronaphthalene: Carefully add 1-nit
Safety Operating Guide
Proper Disposal of Naphthalene-1,5-diamine-15N2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Naphthalene-1,5-diamine-15N2 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on available safety data for the parent compound, Naphthalene-1,5-diamine. The isotopic labeling with 15N2 is not expected to alter the chemical's hazardous properties.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area, such as a chemical fume hood.
Key Hazards:
-
Health Hazards: Harmful if swallowed or in contact with skin.[1] It is also a suspected carcinogen.[1][2] The substance can be absorbed into the body through inhalation of its aerosol and by ingestion.[3][4] Repeated or prolonged contact may cause skin sensitization.[4]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2] It is crucial to prevent this chemical from entering the environment.[2][3][4][5]
-
Chemical Hazards: Decomposes on burning, producing toxic fumes, including nitrogen oxides.[3][5]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | To protect against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Particulate filter respirator adapted to the airborne concentration of the substance.[2][3][4][5] | To avoid inhalation of dust, especially when handling the solid form. |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), should be collected in a designated, properly labeled, and sealed waste container.[6]
-
For spills, carefully sweep the solid substance into a covered, sealable container.[2][3][4][5] Avoid generating dust.[1]
-
-
Container Labeling:
-
Clearly label the waste container with the chemical name ("this compound"), concentration, and relevant hazard symbols (e.g., "Toxic," "Environmental Hazard").
-
-
Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]
-
Provide the EHS office with the Safety Data Sheet (SDS) for Naphthalene-1,5-diamine.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.[6]
-
Disposal Workflow
Caption: Workflow for the safe disposal of laboratory chemical waste.
Physical and Chemical Properties
The following table summarizes key quantitative data for the parent compound, Naphthalene-1,5-diamine.
| Property | Value |
| Molecular Formula | C10H10N2 |
| Molecular Mass | 158.2 g/mol [3] |
| Appearance | Colorless to light-purple crystals[3][4] |
| Melting Point | 187°C[3] |
| Boiling Point | Sublimes[3] |
| Density | 1.4 g/cm³[3] |
| Solubility in Water | 0.004 g/100ml at 20°C[3] |
| Flash Point | 226°C[3] |
| Auto-ignition Temperature | 580°C[3] |
By adhering to these disposal guidelines, laboratory professionals can ensure the safety of themselves and their colleagues, while also protecting the environment from the harmful effects of this chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
